Product packaging for Ethylene terephthalate(Cat. No.:CAS No. 2225-05-0)

Ethylene terephthalate

Cat. No.: B3049843
CAS No.: 2225-05-0
M. Wt: 358.3 g/mol
InChI Key: WFBOYZZQPYDMKX-UHFFFAOYSA-N
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Description

Poly(ethylene terephthalate) (PET) is a ubiquitous thermoplastic polymer belonging to the polyester family, with an annual production exceeding 30 million tonnes . It is synthesized via a polycondensation reaction between ethylene glycol and either terephthalic acid or dimethyl terephthalate . Researchers value PET for its excellent tensile strength, impact resistance, chemical resistance, and thermal stability, making it a pivotal material in packaging, textiles, and engineering resins . A key area of research involves its barrier properties; PET exhibits low permeability to gases like oxygen and carbon dioxide, which is crucial for food and beverage packaging, and can be further enhanced through blending with other polymers or coatings . Its mechanism of action in applications is primarily physical, providing a durable, lightweight, and inert container or fiber. A major contemporary research focus is on PET's environmental impact and recycling. Due to its inherent resistance to biodegradation, PET waste can persist in the environment for centuries . This has spurred significant investigation into both chemical recycling methods, such as glycolysis and hydrolysis, to recover its monomeric building blocks , and biological degradation pathways. The discovery of the bacterium Ideonella sakaiensis and its enzymes, PETase and MHETase, which can hydrolyze PET into terephthalic acid and ethylene glycol, has opened new avenues for biocatalytic recycling and bioremediation research . This high-purity Poly(this compound) is provided to support advanced research in polymer science, sustainable materials, and degradation studies. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B3049843 Ethylene terephthalate CAS No. 2225-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBOYZZQPYDMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024365
Record name 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225-05-0
Record name Ethylene terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLENE TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Precursor Chemistry and Monomer Synthesis for Ethylene Terephthalate Production

Terephthalic Acid and Dimethyl Terephthalate (B1205515) Synthesis Routes

Terephthalic acid (TPA) and dimethyl terephthalate (DMT) are the two primary dicarboxylic acid-based monomers used in the production of PET. wikipedia.org While they are chemically related, their synthesis pathways are distinct.

Terephthalic Acid (TPA)

The most common industrial method for producing TPA is the Amoco process . wikipedia.org This process involves the liquid-phase air oxidation of p-xylene (B151628), using acetic acid as a solvent. atamanchemicals.com The reaction is catalyzed by a mixture of cobalt and manganese salts, with a bromide compound acting as a promoter. wikipedia.orgatamanchemicals.com The oxidation of p-xylene occurs in a free-radical chain reaction. wikipedia.org

Historically, terephthalic acid was produced by the oxidation of p-xylene using nitric acid. wikipedia.orgquora.com Another method, known as the Henkel process, involves the rearrangement of phthalic acid to terephthalic acid via their potassium salts, though this is not a major commercial route. wikipedia.orgatamanchemicals.com

The direct output of the Amoco process is crude terephthalic acid (CTA), which is then purified to produce purified terephthalic acid (PTA). PTA is the primary feedstock for modern PET production. krohne.com

Dimethyl Terephthalate (DMT)

DMT can be produced through several methods. One common route is the direct esterification of terephthalic acid with methanol (B129727). ennoreindiachemicals.commdpi.com

Another significant industrial method is the Witten process (also referred to as the Witten-Katzschmann process). google.comresearchgate.netevonik.com This process involves a series of oxidation and esterification steps starting from p-xylene. ennoreindiachemicals.comgoogle.com The key stages of the Witten process are:

Oxidation: A mixture of p-xylene and recycled methyl p-toluate (B1214165) is oxidized with air in the presence of a heavy metal catalyst (typically cobalt and manganese). ennoreindiachemicals.comresearchgate.net This produces a mixture of p-toluic acid and monomethyl terephthalate. google.com

Esterification: The resulting acid mixture is then esterified with methanol at elevated temperature and pressure to form a raw ester product containing primarily methyl p-toluate and dimethyl terephthalate. ennoreindiachemicals.comgoogle.com

Distillation and Crystallization: The crude DMT is separated from other components by distillation. ennoreindiachemicals.com The raw DMT is then purified by crystallization from methanol to remove isomers and other impurities. ennoreindiachemicals.comresearchgate.net

The Witten process is valued for the high purity of the resulting DMT, which is crucial for the subsequent polymerization step. evonik.com

Ethylene (B1197577) Glycol Production Pathways

Ethylene glycol (EG) is the diol monomer required for PET synthesis. epa.gov The dominant industrial pathway for ethylene glycol production is through the hydration of ethylene oxide. portaenrere.catwingocompanies.comwikipedia.org

The production process typically involves two main steps:

Ethylene Oxide Production: Ethylene is catalytically oxidized to produce ethylene oxide. This is a direct oxidation process, typically using a silver-based catalyst at high temperatures (200-300 °C) and pressures. wingocompanies.com

Ethylene Oxide Hydration: The ethylene oxide is then reacted with water to form ethylene glycol. portaenrere.catportfolio-pplus.com This hydrolysis reaction can be performed without a catalyst at elevated temperatures. portfolio-pplus.com To maximize the yield of monoethylene glycol (MEG) and minimize the formation of byproducts like diethylene glycol (DEG) and triethylene glycol (TEG), a large excess of water is used. wingocompanies.comportfolio-pplus.com

An alternative to the direct hydration of ethylene oxide is the OMEGA process , developed by Shell. wikipedia.org In this process, ethylene oxide first reacts with carbon dioxide to form ethylene carbonate. This intermediate is then hydrolyzed to produce monoethylene glycol with very high selectivity (around 98%). wikipedia.org

The resulting crude glycol mixture, which typically contains 75-92% monoethylene glycol, is then purified through a series of evaporators and distillation columns to separate the water and the higher glycol byproducts. portaenrere.catwingocompanies.com

Data Tables

Table 1: Key Reactants and Intermediates in TPA and DMT Synthesis

Table 2: Key Reactants and Intermediates in Ethylene Glycol Synthesis

Polymerization Mechanisms and Kinetics of Poly Ethylene Terephthalate Formation

Direct Esterification Pathway from Terephthalic Acid

The direct esterification process involves the reaction of terephthalic acid with ethylene (B1197577) glycol. scranton.edu This route is considered theoretically superior to the DMT process but presents practical challenges, such as the low solubility of TPA in ethylene glycol. google.com

Reaction Pathways and Ester Linkage Formation

The synthesis of PET via direct esterification begins with the reaction between terephthalic acid (TPA) and an excess of ethylene glycol (EG). scranton.edu This initial stage is typically conducted at temperatures between 240°C and 260°C and pressures ranging from 300 to 500 kPa. researchgate.net The reaction is a reversible esterification, where a carboxylic acid group from TPA reacts with a hydroxyl group from EG to form an ester linkage and a molecule of water. google.comresearchgate.net The primary product of this stage is the monomer bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), along with some low molecular weight oligomers. researchgate.netgoogle.com To drive the equilibrium towards the formation of the product, the water generated during the reaction must be continuously removed. google.com

Intermediates and Byproduct Evolution

The principal intermediate formed during the direct esterification of TPA and EG is bis(2-hydroxyethyl) terephthalate (BHET). epa.govresearchgate.net This monomer, along with short-chain oligomers, constitutes the product of the initial reaction phase before polymerization. google.com The main byproduct of this esterification reaction is water, the removal of which is critical for achieving high conversion rates. google.comresearchgate.net

A significant side reaction that can occur is the etherification of ethylene glycol, which leads to the formation of diethylene glycol (DEG). google.comresearchgate.net The DEG can then be incorporated into the polymer chain, affecting the final properties of the PET resin. researchgate.net The formation of DEG is considered a critical issue, with studies indicating that the esterification stage is the most crucial phase for its generation. researchgate.net The kinetics of DEG formation suggest it is primarily produced from the hydroxyl end groups of ethylene glycol and the BHET oligomer. researchgate.net Another potential byproduct is acetaldehyde, which can form during the polymerization process. mdpi.com

Compound TypeNameRole/Formation Pathway
IntermediateBis(2-hydroxyethyl) terephthalate (BHET)Primary monomer formed from TPA and EG reaction. epa.govresearchgate.net
IntermediateOligomersLow molecular weight polymer chains formed alongside BHET. google.com
ByproductWater (H₂O)Formed during ester linkage creation; must be removed. google.com
Side ProductDiethylene glycol (DEG)Formed via etherification of ethylene glycol. google.comresearchgate.net
Side ProductAcetaldehydeFormed as a side product during polymerization. mdpi.com

Catalytic Systems and Their Mechanistic Roles

Conventionally, the direct esterification step itself does not strictly require a catalyst to proceed. google.comgoogle.com However, the subsequent polycondensation of the resulting BHET monomer and oligomers to form high molecular weight PET is a much slower reaction and necessitates the use of a catalyst. asianpubs.org Antimony compounds, particularly antimony trioxide, are widely used as polycondensation catalysts in both the TPA and DMT processes. google.comgoogle.com

Despite the esterification stage being able to proceed without a catalyst, some industrial processes employ catalytic systems to enhance reaction rates. asianpubs.org These can include organic aluminum compounds, such as aluminum alkoxides or aluminum β-ketoesters. asianpubs.org Research has shown that aluminum β-ketoesters can act as catalysts for both the esterification and polycondensation steps. asianpubs.org Other catalyst systems may involve combinations of metals. For instance, a system consisting of cobalt, manganese, and antimony components has been described for the polycondensation stage following direct esterification. googleapis.com In some cases, materials like zinc or cobalt, which are effective in the transesterification process, show little to no catalytic effect in the direct esterification of TPA. google.com

Kinetic Modeling and Reaction Rate Studies

The kinetics of the direct esterification of TPA with EG are complex, involving multiple elementary reactions such as esterification, polycondensation, hydrolysis, and the formation of diethylene glycol. researchgate.net Kinetic models are developed to understand and optimize the industrial process. These models often treat the system as a set of reversible reactions and are used to predict reactor performance based on key variables like temperature, pressure, and monomer feed ratio. researchgate.net

Transesterification Pathway from Dimethyl Terephthalate

The transesterification route, also known as the DMT process, is the older of the two major methods for PET production. epa.govgoogle.com It was more common historically due to the difficulty in producing terephthalic acid of sufficient purity. google.com

Reaction Pathways and Methanol (B129727) Byproduct Removal

In the transesterification pathway, dimethyl terephthalate (DMT) is reacted with ethylene glycol (EG) in the first step. edurev.in This reaction, known as ester interchange, typically occurs at temperatures between 170°C and 230°C. epa.govresearchgate.net It produces the same intermediate monomer as the direct esterification route, bis(2-hydroxyethyl) terephthalate (BHET), but with methanol as the byproduct instead of water. epa.govresearchgate.net

The reaction is reversible, making the efficient removal of the methanol byproduct essential to drive the equilibrium towards the formation of BHET and achieve high conversion. epa.govgoogle.com The methanol vapor is continuously removed from the reactor and is typically recovered and purified through distillation for potential reuse. epa.gov Following the transesterification step, the resulting BHET monomer undergoes polycondensation, usually catalyzed by antimony compounds, to produce the final PET polymer. edurev.ingoogle.com This second stage involves heating the monomer to higher temperatures (e.g., 270-280°C) under high vacuum to remove ethylene glycol and increase the polymer chain length. edurev.in

Process StepReactantsProductsTypical TemperatureByproduct
TransesterificationDimethyl terephthalate (DMT), Ethylene glycol (EG)Bis(2-hydroxyethyl) terephthalate (BHET), Oligomers170-230°C epa.govresearchgate.netMethanol (CH₃OH) epa.gov
PolycondensationBis(2-hydroxyethyl) terephthalate (BHET)Poly(ethylene terephthalate) (PET)270-280°C edurev.inEthylene glycol (EG) googleapis.com

Catalytic Systems and Their Mechanistic Roles

The industrial synthesis of poly(this compound) (PET) relies heavily on the use of catalysts to achieve high molecular weights at commercially viable rates. The catalysts are primarily employed in the polycondensation stage, which can occur in the melt phase or the solid state. The most common catalytic systems are based on antimony, titanium, and germanium compounds. brainly.comvot.pl Each system possesses distinct characteristics regarding activity, selectivity, and impact on the final polymer properties.

Antimony-Based Catalysts: Antimony compounds, particularly antimony trioxide (Sb₂O₃), are the most widely used catalysts in PET production. nih.gov They offer a good balance between reaction rate and selectivity, minimizing side reactions and producing a polymer with acceptable color. vot.pl The catalytic mechanism is believed to involve the formation of an antimony glycolate (B3277807) complex, which then acts as the active species. mdpi.com One proposed mechanism suggests that the antimony catalyst coordinates with the hydroxyl end groups of the oligomers, activating them for the polycondensation reaction. mdpi.com Another view posits a dual mechanism involving antimony as a coordination catalyst for the oligomers and as a Lewis acid to catalyze the acid-catalyzed polymerization. researchgate.net While effective, a major drawback of antimony catalysts is their classification as a heavy metal, which raises environmental and health concerns, although there is no scientific evidence of negative health impacts from its use in food packaging. brainly.com

Titanium-Based Catalysts: Titanium compounds are recognized as environmentally friendly alternatives to antimony catalysts and often exhibit higher catalytic activity, allowing for lower catalyst concentrations and shorter reaction times. fiveable.med-nb.info However, they are prone to hydrolysis, which can lead to the formation of titanium dioxide, causing a yellowish discoloration in the final polymer and increasing the haze. fiveable.meresearchgate.net To mitigate these issues, research has focused on developing new titanium catalysts with modified ligands, such as chelated titanium compounds, which show improved selectivity and hydrolysis resistance. brainly.comresearchgate.net The catalytic mechanism of titanium catalysts is thought to involve the coordination of the metal center with the carbonyl oxygen of the ester group, facilitating the nucleophilic attack by a hydroxyl group. wikipedia.orgnih.gov Density functional theory (DFT) studies suggest that the coordination of the carboxy oxygen to the titanium center provides the lowest energy barrier for the polycondensation reaction. wikipedia.org

Germanium-Based Catalysts: Germanium catalysts, such as germanium dioxide (GeO₂), are known for producing PET with excellent clarity and brilliance, making them a preferred choice for high-quality applications like beverage bottles, particularly in Japan. brainly.comvot.pl However, their high cost is a significant barrier to wider industrial use. vot.pl While germanium dioxide yields polymers with superior color, the reaction rates can be slower compared to other catalysts. mdpi.com

A comparison of the common catalyst types is presented below:

Catalyst TypeCommon CompoundsAdvantagesDisadvantages
Antimony Antimony Trioxide (Sb₂O₃), Antimony TriacetateGood balance of reactivity and selectivity, low cost, minimal side reactions. vot.plnih.govnjit.eduEnvironmental concerns (heavy metal), potential for gray discoloration. brainly.com
Titanium Tetrabutyl Titanate, Isopropyl TitanateHigh catalytic activity, environmentally friendly. fiveable.med-nb.infoProne to hydrolysis, can cause yellowing of the polymer. fiveable.meresearchgate.net
Germanium Germanium Dioxide (GeO₂)Produces polymer with high clarity and brilliance. brainly.comvot.plHigh cost, slower reaction rates. vot.plmdpi.com

Kinetic Modeling and Reaction Rate Studies

The kinetics of PET formation are complex, involving multiple reversible reactions, side reactions, and mass transfer phenomena, especially in the melt phase. Kinetic modeling is a crucial tool for understanding and optimizing the polymerization process. d-nb.info

Most kinetic models for PET synthesis are based on a functional group approach, which considers the concentrations of the reactive species—hydroxyl end groups, carboxyl end groups, and ester linkages—rather than individual polymer chains of varying lengths. mdpi.commdpi.com The polycondensation reaction is generally modeled as a second-order reaction. njit.eduresearchgate.net

Several studies have investigated the reaction rate constants and activation energies for PET synthesis under different conditions. For instance, in one study of polycondensation starting from pure bis-hydroxyethyl terephthalate (BHET) with an antimony oxide catalyst, the second-order rate constant was found to be 152.4 L/(mol·hr). njit.edu Another study reported an equilibrium constant of 0.363 for the polycondensation of a BHET trimer at 251°C with an Sb₂O₃ catalyst, corresponding to a forward reaction rate constant of 0.28 L/(mol·hr). njit.edu

The following table summarizes kinetic parameters from a study on the ammonolysis of dimethyl terephthalate (DMT), a model reaction for PET chemistry, highlighting the effect of a catalyst (ethylene glycol). acs.org

Kinetic Parameters for the Ammonolysis of Dimethyl Terephthalate (DMT) at 100 °C. acs.org
Reaction StepConditionPseudo First-Order Rate Constant (k') (h⁻¹)Activation Energy (Ea) (kJ/mol)
DMT → MCB¹Uncatalyzed0.25 ± 0.0227.9 ± 2.2
MCB¹ → TPD²Uncatalyzed0.11 ± 0.0237.3 ± 3.3
DMT → MCB¹EG³ Catalyzed6.3 ± 0.7-
MCB¹ → TPD²EG³ Catalyzed1.7 ± 0.3-

¹Methyl 4-carbamoylbenzoate, ²Terephthalamide, ³Ethylene Glycol

Kinetic models for PET synthesis often need to account for side reactions, such as the formation of diethylene glycol (DEG) and acetaldehyde, as well as mass transfer limitations, particularly the removal of the condensation byproduct, ethylene glycol. mdpi.com A comprehensive model for solid-state polymerization (SSP) of PET was developed that includes end-group diffusion limitations and the effect of byproducts in the amorphous phase. acs.orgacs.org

Step-Growth Polymerization Theory Applied to Poly(this compound) Formation

The synthesis of PET is a classic example of step-growth polymerization, specifically a polycondensation reaction. d-nb.inforesearchgate.net This type of polymerization proceeds through a series of reactions between functional groups on the monomers. umons.ac.be Initially, monomers react to form dimers, which then react to form trimers, and so on, leading to a gradual increase in molecular weight. wikipedia.org

Principles of Chain Growth and Molecular Weight Progression

A key characteristic of step-growth polymerization is that high molecular weight polymer is only formed at very high degrees of conversion of the functional groups. wikipedia.orgresearchgate.net The number-average degree of polymerization (Xn) can be described by the Carothers equation:

Xn = 1 / (1 - p)

where p is the extent of reaction (the fraction of functional groups that have reacted). fiveable.me This equation highlights that to achieve a high Xn, the extent of reaction p must be very close to 1. For example, to obtain an Xn of 100, the reaction must proceed to 99% conversion. fiveable.me

The molecular weight distribution in step-growth polymerization typically follows the most probable distribution, as described by Flory, resulting in a polydispersity index (PDI) that approaches a value of 2 at high conversions. fiveable.menih.gov

Role of Stoichiometry and Equilibrium Considerations

Precise stoichiometric control of the reacting monomers is critical in step-growth polymerization to achieve high molecular weight. wikipedia.org For the synthesis of PET from terephthalic acid (an A-A type monomer) and ethylene glycol (a B-B type monomer), an equimolar ratio of the two monomers is theoretically required. Any deviation from a 1:1 stoichiometry will limit the maximum achievable molecular weight. fiveable.me

The Carothers equation can be modified to account for a stoichiometric imbalance:

Xn = (1 + r) / (1 + r - 2rp)

where r is the stoichiometric ratio of the functional groups (r < 1) and p is the extent of reaction of the limiting functional group. fiveable.me In practice, a slight excess of one monomer, typically 1-5% of ethylene glycol, is often used to compensate for its loss through volatilization during the high-temperature reaction, thereby driving the reaction towards completion. brainly.comugent.be

The polycondensation reaction is a reversible equilibrium. researchgate.net To produce a high molecular weight polymer, the equilibrium must be shifted towards the product side. This is typically achieved by the continuous removal of the small molecule byproduct (ethylene glycol or water) from the reaction mixture, usually by applying a high vacuum during the melt polycondensation stage. ugent.be The equilibrium constant (K) for the polycondensation of PET is generally low, in the range of 0.1-1 for transesterification, underscoring the importance of byproduct removal. ncsu.edu

Solid-State Polymerization of Poly(this compound)

Solid-state polymerization (SSP) is a process used to increase the molecular weight of PET prepolymer in the solid phase. researchgate.net The process is carried out at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) of the polymer, typically in a stream of inert gas or under vacuum. vot.plresearchgate.net This method is essential for producing high-molecular-weight PET grades required for applications such as tire cords and beverage bottles. doi.org

Process Parameters and Molecular Weight Control

The rate and extent of molecular weight increase during SSP are influenced by several key process parameters:

Temperature: Higher temperatures increase the reaction rate and the mobility of the polymer chain ends, leading to a faster increase in molecular weight. vot.plresearchgate.net However, the temperature must be kept below the melting point to prevent the polymer pellets from sticking together. researchgate.net The activation energy for the SSP of PET is approximately 23.6 kcal/mol. researchgate.net

Reaction Time: The molecular weight of the polymer increases with reaction time. Initially, the increase may be linear, but as the reaction progresses, it can become diffusion-controlled, with the molecular weight increase becoming proportional to the square root of time. vot.pl

Initial Molecular Weight: Prepolymers with a higher initial molecular weight tend to exhibit higher SSP rates. researchgate.netresearchgate.net

Catalyst: The catalyst used in the initial melt polymerization remains active during SSP and influences the reaction kinetics. bohrium.com

Atmosphere: The continuous removal of volatile byproducts is crucial. This is achieved by using a high vacuum or a flow of hot, dry inert gas, such as nitrogen. vot.pldoi.org

The following table shows the effect of SSP temperature and time on the intrinsic viscosity (IV), a measure related to molecular weight, of recycled PET. nih.gov

Effect of SSP Temperature and Time on the Intrinsic Viscosity (IV) of Recycled PET. nih.gov
Temperature (°C)Time (h)Intrinsic Viscosity (dL/g)
Initial00.65
20020.66
20080.70
22020.72
22080.81
23020.75
23080.85

Data adapted from a study on recycled PET flakes.

Control over the final molecular weight in SSP is achieved by carefully manipulating these process parameters. A kinetic model for SSP can be expressed as:

-dC/dt = 2kₐ(C - Cₐᵢ)²

where C is the total end group concentration, kₐ is the apparent reaction rate constant, and Cₐᵢ is the apparent inactive end group concentration. researchgate.net The inactive end groups, which may be chemically dead or immobilized within the crystalline structure, determine the ultimate molecular weight that can be achieved. researchgate.net By controlling the reaction conditions, one can influence kₐ and Cₐᵢ to target a specific final molecular weight. researchgate.net

Diffusion-Controlled Kinetics in Solid-State Polymerization

The SSP process involves heating PET prepolymer chips or pellets in a vacuum or an inert gas stream to a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm). scilit.com The key physical steps include the diffusion of reactive chain ends within the amorphous phase and, crucially, the diffusion of condensation byproducts, primarily ethylene glycol and water, from the particle's interior to its surface for removal. researchgate.netresearchgate.netscribd.com When reaction conditions are intensified, particularly at high temperatures, the chemical reactions accelerate significantly, making the slower diffusion process the rate-limiting step. researchgate.net

Several factors determine whether the SSP process is controlled by reaction kinetics or diffusion. A diffusional model established that for PET, diffusion through the solid polymer becomes the rate-controlling step at temperatures above 210°C and for particle sizes of 100 mesh (approximately 0.15 mm) or larger. researchgate.netacs.org The activation energy for this diffusion-controlled process has been reported to be 30 kcal/g-mole. researchgate.netacs.org

Key Factors Influencing Diffusion-Controlled Kinetics:

Crystallinity: The degree of crystallinity plays a dual and complex role in the kinetics of SSP. researchgate.net On one hand, a higher level of crystallinity can impede the diffusion of byproducts by creating a more tortuous path through the amorphous regions, thus slowing the polymerization rate. researchgate.netresearchgate.net Conversely, since the polycondensation reactions occur within the amorphous phase, an increase in crystallinity can lead to a higher concentration of reactive chain ends in this phase, which may accelerate the reaction. researchgate.net Research has shown that for PET particles up to a critical size of about 7 mm, the positive effect of increased end-group concentration outweighs the negative impact of increased diffusion resistance. researchgate.net Furthermore, studies have found that the diffusivity of byproducts is linearly proportional to the mass fraction of the amorphous phase in the PET polymer. researchgate.netacs.org

Byproduct Removal from Particle Surface: The efficiency of removing byproducts from the particle surface into the surrounding environment (either a vacuum or an inert gas stream) is another critical diffusion step. petus.comresearchgate.net Many industrial PET production facilities operate under conditions where surface byproduct diffusion is the controlling factor, often a result of recycling the carrier gas. researchgate.net The presence of residual volatile byproducts, especially water, in the carrier gas can negatively impact the polymerization reaction and the quality of the final polymer. researchgate.net

Modeling efforts for the SSP of PET have evolved from simple kinetic models to more comprehensive ones that account for mass transfer limitations. acs.org These advanced models often incorporate diffusion coefficients for the byproducts, which are essential for accurately predicting the polymerization behavior under diffusion-controlled conditions. researchgate.net

Interactive Data Table: Factors Governing Diffusion Control in PET SSP

The following table summarizes the key parameters and their influence on the prevalence of diffusion-controlled kinetics during the solid-state polymerization of PET.

ParameterCondition Favoring Diffusion ControlResearch Finding/RationaleCitation(s)
Temperature > 210°CAt high temperatures, the intrinsic chemical reaction rate surpasses the diffusion rate of byproducts. researchgate.netacs.org
Particle Size ≥ 100 mesh (~0.15 mm)Larger particles increase the path length for byproduct diffusion, making it the rate-limiting step. researchgate.netresearchgate.netacs.org
Crystallinity HighIncreased crystallinity enhances the tortuosity of the diffusion path for byproducts. However, this can be offset by the increased concentration of reactive ends in the amorphous phase for particles < 7mm. researchgate.netresearchgate.net
Byproduct Conc. in Carrier Gas HighInefficient removal from the particle surface (external diffusion) can limit the overall process, a common scenario in industrial settings with recycled gas. researchgate.net

Interactive Data Table: Selected Research Findings on Diffusion in PET SSP

This table presents specific quantitative and qualitative findings from various research studies on the diffusion aspects of PET's solid-state polymerization.

Research FindingReported Value/ObservationSignificanceCitation(s)
Activation Energy (Diffusion-Controlled)30 kcal/g-moleProvides a quantitative measure of the energy barrier for the diffusion-limited SSP process. researchgate.netacs.org
Diffusivity and Amorphous ContentLinearly proportionalIndicates that diffusion occurs exclusively in the amorphous phase; higher amorphous content leads to higher diffusivity. researchgate.netacs.org
Critical Particle Size vs. Crystallinity Effect~7 mmBelow this size, the positive effect of crystallinity (concentrating end groups) dominates. Above this size, the negative effect (diffusion resistance) dominates. researchgate.net
Rate-Controlling Mechanism ShiftFrom reaction to diffusion controlOccurs as temperature and/or particle size increase. researchgate.netresearchgate.net

Chemical Degradation and Depolymerization of Poly Ethylene Terephthalate to Regenerate Ethylene Terephthalate Derived Units

Hydrolytic Depolymerization

Hydrolytic depolymerization is a chemical recycling method that uses water to break down PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). rsc.org This process can be conducted under acidic, basic, or neutral conditions. encyclopedia.pub A significant challenge with hydrolysis is the cost associated with purifying the resulting TPA to a level suitable for food-contact applications. encyclopedia.pubnih.gov

The hydrolysis of PET involves the cleavage of the ester bonds in the polymer chain through the action of water. This reaction can be catalyzed by acids, bases, or performed under neutral conditions at elevated temperatures and pressures.

Acidic Hydrolysis: In an acidic medium, the reaction is typically carried out using strong acids like sulfuric acid or hydrochloric acid. nih.govtandfonline.com The mechanism involves the protonation of the carbonyl oxygen in the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. researchgate.net This leads to the breaking of the ester bond and the formation of a carboxylic acid group and an alcohol group. While effective, acid hydrolysis can require harsh conditions and may lead to byproducts if not carefully controlled. tandfonline.comcapes.gov.br For instance, using 10 M sulfuric acid at 150°C can achieve 100% hydrolysis of PET. researchgate.net

Basic (Alkaline) Hydrolysis: Alkaline hydrolysis is often performed using sodium hydroxide (B78521) or potassium hydroxide solutions. rsc.orgresearchgate.net This method is highly effective, with reports of over 90% PET conversion and TPA yields. encyclopedia.pub The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is a saponification reaction that initially produces the salt of terephthalic acid and ethylene glycol. researchgate.net Subsequent acidification is necessary to recover the TPA. tandfonline.comcapes.gov.br The use of phase transfer catalysts can significantly enhance the efficiency of alkaline hydrolysis. rsc.org

Neutral Hydrolysis: Neutral hydrolysis is conducted using only water or steam at high temperatures (250–300 °C) and pressures (1.5–4.0 MPa). encyclopedia.pubnih.gov This method avoids the use of acid or base catalysts, which simplifies the process and reduces chemical waste. rsc.org The reaction proceeds through the direct nucleophilic attack of water on the ester linkage. An interesting aspect of neutral hydrolysis is the potential for autocatalysis, where the carboxylic acid end groups generated during the reaction can catalyze further depolymerization. acs.orgresearchgate.net However, achieving high conversion rates can be challenging, with one study reporting 85-87% conversion and 76-84% TPA yield in a seawater environment at 215°C and 4 MPa. encyclopedia.pub

Various catalytic systems have been developed to improve the efficiency of PET hydrolysis, particularly under milder conditions.

In acidic hydrolysis , while strong mineral acids like sulfuric acid are effective, researchers have also explored solid acid catalysts. nih.gov These include heteropolyacids and "superacid" type catalysts like SO₄²⁻/TiO₂ and WO₃/SiO₂, which can offer advantages in terms of separation and reusability. nih.gov For example, using sulfuric acid as a catalyst resulted in a PET conversion of 83% and a TPA yield of about 75%. nih.gov Quaternary ammonium (B1175870) phosphotungstates, acting as phase transfer catalysts, have demonstrated even higher efficacy, achieving 100% PET conversion. nih.gov

For alkaline hydrolysis , phase transfer catalysts (PTCs) have proven to be very effective. encyclopedia.pubrsc.org These catalysts, such as quaternary ammonium salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic polymer phase, thereby accelerating the reaction. kau.edu.sa Dimethyldialkylammonium halides have been identified as optimal PTCs at low concentrations. rsc.org The use of certain organic-inorganic hybrid solvent systems, like ethanol-sodium carbonate, has also shown promise, achieving complete PET conversion and a TPA yield of up to 98% under relatively mild conditions. researchgate.net

In neutral hydrolysis , the reaction can proceed without a catalyst, relying on high temperatures and pressures. encyclopedia.pub However, the process can be autocatalyzed by the carboxylic acid groups formed during the reaction. acs.orgresearchgate.net Some studies have explored the use of metal salts as catalysts in neutral or near-neutral conditions to enhance the reaction rate. acs.org

Interactive Table: Catalytic Systems in PET Hydrolysis

Hydrolysis ConditionCatalyst TypeExample CatalystReported Efficacy (Conversion/Yield)Reference
AcidicStrong Mineral AcidSulfuric Acid83% PET conversion, ~75% TPA yield nih.gov
AcidicPhase Transfer CatalystQuaternary Ammonium Phosphotungstates100% PET conversion nih.gov
AlkalinePhase Transfer CatalystDimethyldialkylammonium HalidesRapid hydrolysis in minutes rsc.org
AlkalineOrganic-Inorganic Hybrid SystemEthanol-Sodium Carbonate100% PET conversion, 98% TPA yield researchgate.net
NeutralAutocatalysisCarboxylic Acid End GroupsReaction proceeds at high T/P acs.orgresearchgate.net

The hydrolytic depolymerization of PET is a complex heterogeneous reaction, particularly at temperatures below the polymer's melting point. tandfonline.com The reaction rate is influenced by factors such as temperature, pressure, catalyst concentration, and the physical properties of the PET, like particle size and surface area. tandfonline.comtandfonline.com

Kinetics: The kinetics of PET hydrolysis have been described using various models. For heterogeneous reactions occurring at the solid-liquid interface, a shrinking-core model is often employed. tandfonline.com This model considers that the reaction proceeds from the outer surface of the PET particle inward. The rate of hydrolysis has been found to be inversely proportional to the initial particle size of the PET. tandfonline.comtandfonline.com The reaction rate is also proportional to the effective surface area, which can increase during the reaction due to the formation of pores and cracks on the PET powder. tandfonline.comtandfonline.com

In alkaline hydrolysis, the reaction is often treated as a pseudo-first-order reaction with respect to the PET concentration. researchgate.net An autocatalytic mechanism has been proposed for hydrolysis, particularly in neutral conditions, where the carboxyl groups produced during the reaction catalyze further depolymerization. acs.orgresearchgate.net This autocatalytic behavior can significantly increase the reaction rate without the need for external catalysts. researchgate.net

Thermodynamics: Thermodynamic studies provide insights into the energy requirements and spontaneity of the hydrolysis reaction. The activation energy (Ea) is a key parameter that indicates the minimum energy required for the reaction to occur. For the acid-catalyzed hydrolysis of PET in sulfuric acid, an activation energy of 56.8 kJ/mol has been reported. tandfonline.comcapes.gov.brtandfonline.com Another study on the hydrolytic depolymerization of molten PET reported an activation energy of 123 kJ/mol. acs.org For alkaline hydrolysis in a nonaqueous ethylene glycol solution, a higher activation energy of 172.7 kJ·mol⁻¹ was found, but a high degree of compensation from the entropy of activation (ΔS‡) over the enthalpy of activation (ΔH‡) allows the reaction to proceed. acs.org The Gibbs free energy, enthalpy, and entropy of the reaction have also been calculated to understand the thermodynamic feasibility of the process. tandfonline.comresearchgate.net

Interactive Table: Thermodynamic and Kinetic Parameters for PET Hydrolysis

ConditionKinetic ModelActivation Energy (Ea)Key FindingsReference
Acidic (Sulfuric Acid)Modified Shrinking-Core56.8 kJ/molRate is inversely proportional to particle size. tandfonline.comcapes.gov.brtandfonline.com
Neutral (Molten PET)Autocatalytic Mechanism123 kJ/molCarboxyl groups produced catalyze the reaction. acs.org
Alkaline (Nonaqueous EG)Heterogeneous Chemical Reaction Control172.7 kJ·mol⁻¹High Ea is compensated by entropy of activation. acs.org
Alkaline (Saponification)First-order reaction59.71 kJ g⁻¹Simultaneous fragmentation and depolymerization. researchgate.net

Alcoholytic Depolymerization (Alcoholysis)

Alcoholysis is another major chemical recycling method for PET, involving the degradation of the polymer in the presence of an alcohol at high temperatures and pressures. encyclopedia.pubnih.gov This process is considered reliable and effective, with common alcohols used including methanol (B129727), ethanol, and ethylene glycol. encyclopedia.pubrsc.org

Glycolysis is a specific type of alcoholysis where a diol, most commonly ethylene glycol (EG), is used as the degrading agent. rsc.org The primary product of this transesterification reaction is bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can be purified and used as a monomer for the synthesis of new PET or other polymers. rsc.orgresearchgate.net

The glycolysis process involves heating PET with an excess of ethylene glycol, typically in the presence of a catalyst. mdpi.com The ester linkages in the PET chain are attacked by the hydroxyl groups of the ethylene glycol, leading to the progressive breakdown of the polymer into smaller oligomers and ultimately into the BHET monomer. researchgate.net The reaction is an equilibrium process, and the yield of BHET can be influenced by factors such as the PET-to-EG ratio, temperature, reaction time, and the type and concentration of the catalyst. mdpi.com For example, using a Pd-Cu/γ-Al₂O₃ catalyst at 160 °C for 80 minutes, a PET conversion of 99% and a BHET yield of 86% have been achieved. mdpi.com Various catalysts have been explored for glycolysis, including metal salts (like zinc acetate), metal oxides, and ionic liquids, to improve the reaction rate and yield. rsc.orggreyb.com

Methanolysis and ethanolysis are alcoholysis processes that use methanol and ethanol, respectively, to depolymerize PET. encyclopedia.pub These methods break down the polymer into its constituent monomers, which are dialkyl terephthalates and ethylene glycol.

Methanolysis: This process yields dimethyl terephthalate (DMT) and ethylene glycol. researchgate.net DMT is a valuable chemical intermediate that can be purified and used in the production of PET and other polyesters. nih.govresearchgate.net The reaction is typically conducted under pressure due to the low boiling point of methanol. encyclopedia.pubnih.gov A variety of catalysts can be used, including Brønsted and Lewis acids, hydroxides, and organic bases. nih.gov For instance, zinc acetate (B1210297) has been shown to be an effective catalyst, achieving a DMT yield of over 95% at 160°C in 20 minutes. rsc.org Supercritical methanol has also been investigated as a medium for depolymerization, offering much faster reaction rates even without a catalyst, though it requires more demanding process conditions. rsc.org

Ethanolysis: Ethanolysis is considered a more environmentally friendly alternative to methanolysis and produces diethyl terephthalate (DET) and ethylene glycol. encyclopedia.pub The process generally requires temperatures above 200°C, and sometimes a catalyst is added to improve efficiency. encyclopedia.pub Li et al. reported nearly 100% PET conversion and a 97% DET yield at 180-200°C under pressure without a catalyst. encyclopedia.pub Zinc acetate is also an effective catalyst for ethanolysis, yielding DET in the range of 96-97%. encyclopedia.pub

Interactive Table: Alcoholysis of PET

ProcessAlcoholPrimary ProductCatalyst ExampleReported YieldReference
GlycolysisEthylene GlycolBis(2-hydroxyethyl) terephthalate (BHET)Pd-Cu/γ-Al₂O₃86% BHET yield mdpi.com
MethanolysisMethanolDimethyl terephthalate (DMT)Zinc Acetate>95% DMT yield rsc.org
EthanolysisEthanolDiethyl terephthalate (DET)Zinc Acetate96-97% DET yield encyclopedia.pub

Catalytic Systems in Alcoholysis and Their Performance

The alcoholysis of poly(ethylene terephthalate) (PET) is a transesterification process that is generally slow, necessitating the use of catalysts to achieve viable reaction rates. rsc.org A diverse range of catalytic systems, including metal salts, metal oxides, ionic liquids, and deep eutectic solvents, have been investigated to enhance the efficiency of PET depolymerization. rsc.orgrsc.org

Homogeneous catalysts, such as zinc acetate, are widely used and effective. scione.comencyclopedia.pub However, their separation from the reaction products can be challenging. rsc.org Ionic liquids have emerged as an alternative, offering good catalytic activity and easier product separation. rsc.org For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and potassium carbonate have demonstrated high catalytic activity in the methanolysis of PET at room temperature, achieving a dimethyl terephthalate (DMT) yield of 93.1% within 24 hours. nih.gov The combination of choline (B1196258) chloride and zinc acetate as a deep eutectic solvent has been shown to achieve 100% PET conversion and an 84.7% yield of dioctyl terephthalate (DOTP) at 180°C in 60 minutes. researchgate.net

Heterogeneous catalysts offer the advantage of easier recovery and reuse. Metal oxides like zinc oxide, magnesium oxide, titanium dioxide, and zirconium dioxide have been explored for the catalytic pyrolysis of PET. acs.org Niobium pentoxide (Nb₂O₅) has shown robust performance in the aminolysis of PET, yielding 92% of bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA). rsc.org Bio-based catalysts, such as those derived from calcined bamboo leaf, have also been successfully used in PET methanolysis. nih.gov

The performance of various catalytic systems in PET alcoholysis is summarized in the table below.

Table 1: Performance of Various Catalytic Systems in PET Alcoholysis

Catalyst Alcohol Product Temperature (°C) Time (h) PET Conversion (%) Product Yield (%) Reference
K₂CO₃ Methanol DMT 25 24 - 93.1 nih.gov
Choline Chloride/Zn(Ac)₂ 2-Ethyl-1-hexanol DOTP 180 1 100 84.7 researchgate.net
[Bmim]ZnCl₃/[Bmim]MnCl₃ Ethylene Glycol BHET 190 2 100 71.2 rsc.org
Ti-PA Ethylene Glycol BHET 191 3.98 - 81.98 nih.gov
Ti-BA Ethylene Glycol BHET 217 3.3 - 90.01 nih.gov
Nb₂O₅ Ethanolamine BHETA - - 100 92 rsc.org

DMT: Dimethyl terephthalate, DOTP: Dioctyl terephthalate, BHET: Bis(2-hydroxyethyl) terephthalate, BHETA: Bis(2-hydroxyethyl) terephthalamide, DET: Diethyl terephthalate, Ti-PA: Titanium phthalate (B1215562), Ti-BA: Titanium benzoate

Reaction Kinetics and Process Optimization

The efficiency of PET alcoholysis is influenced by several factors, including temperature, reaction time, catalyst dosage, and the molar ratio of alcohol to PET. rsc.org Kinetic studies are crucial for understanding the reaction mechanism and optimizing these process parameters to maximize monomer yield.

The alcoholysis of PET has been found to follow different reaction order models. For instance, the alcoholysis of PET with 2-ethyl-1-hexanol using a choline chloride-based deep eutectic solvent was determined to be a first-order reaction with an activation energy of 95.05 kJ/mol. researchgate.net Another study on the glycolysis of PET catalyzed by a titanium phthalate (Ti-PA) catalyst reported an apparent activation energy of 75.52 kJ/mol. nih.gov The use of ionic liquids in PET degradation has also been kinetically analyzed, with one study finding an activation energy of 232.79 kJ mol⁻¹. rsc.org

Process optimization often involves a systematic investigation of reaction variables. For example, in the glycolysis of PET catalyzed by a sunflower seed husk-derived material (SMS-750), a response surface methodology was employed to determine the optimal conditions. The highest bis(2-hydroxyethyl) terephthalate (BHET) yield of 79.57% was achieved at a temperature of 185°C, a reaction time of 4.9 hours, a catalyst dosage of 0.89%, and an ethylene glycol to PET ratio of 14.6 ml. rsc.org Similarly, for the Ti-PA catalyzed glycolysis, a BHET yield of 81.98% was obtained with a reaction time of 3.98 hours at 191°C, a catalyst concentration of 0.86%, and 13.7 ml of ethylene glycol. nih.gov The particle size of the PET feedstock also plays a role in the reaction kinetics, with an optimal size of 127.5 μm being identified in one study. encyclopedia.pub

Table 2: Kinetic Parameters for PET Alcoholysis

Catalytic System Alcohol Activation Energy (kJ/mol) Reaction Model Reference
Choline Chloride/Zn(Ac)₂ 2-Ethyl-1-hexanol 95.05 First-order researchgate.net
Ti-PA Ethylene Glycol 75.52 - nih.gov

Ammonolytic Depolymerization (Ammonolysis)

Reaction Pathways and Terephthalamide Formation

Ammonolysis is a chemical recycling method for Poly(this compound) (PET) that involves the use of ammonia (B1221849) to break down the polymer chain. researchgate.net This process yields terephthalamide (TPA-amide) and ethylene glycol (EG). researchgate.netresearchgate.net The reaction is typically carried out in an ethylene glycol environment under pressure (around 2 MPa) and at temperatures ranging from 120-180°C for 1 to 7 hours. scione.comresearchgate.net

The reaction proceeds through the attack of ammonia on the ester linkages of the PET polymer. researchgate.net A study using dimethyl terephthalate (DMT) as a model compound found that ammonolysis occurs sequentially. The first ester group of DMT reacts with ammonia to form methyl 4-carbamoylbenzoate (MCB) and methanol. digitellinc.comacs.org Subsequently, the MCB reacts with another molecule of ammonia to produce terephthalamide and another molecule of methanol. digitellinc.comacs.org When PET is the substrate, the process is similar, leading to the formation of terephthalamide and ethylene glycol. acs.org

Catalytic Effects in Ammonolysis

While ammonolysis can proceed without a catalyst, the use of catalysts can significantly improve the reaction rate and allow for milder reaction conditions. researchgate.net Zinc acetate is a commonly used and effective catalyst for this process. scione.com One study demonstrated a reduced-pressure process for PET ammonolysis in an ethylene glycol medium using 0.05% w/w zinc acetate as a catalyst. This reaction, conducted at 70°C with a PET to ammonia ratio of 1:6, resulted in an 87% yield of terephthalamide. scione.com

Interestingly, a recent study has shown that the ethylene glycol generated during the ammonolysis of PET can act as an autocatalyst for the reaction. digitellinc.comacs.org This self-catalysis by the product, ethylene glycol, was demonstrated to have a first-order concentration dependence. digitellinc.comacs.org At 100°C with a 3:1 excess of ethylene glycol, the pseudo-first-order rate constants for the ammonolysis of a model compound increased by a factor of 22. acs.orgnih.gov This finding suggests that ethylene glycol is a natural and efficient solvent choice for the process. nih.gov

Table 3: Kinetic Data for Ammonolysis of Dimethyl Terephthalate at 100°C

Condition Pseudo First Order Rate Constant (k') (h⁻¹) Activation Energy (Ea) (kJ/mol) Reference
Uncatalyzed (Reaction 1) 0.25 ± 0.02 27.9 ± 2.2 acs.orgnih.gov
Uncatalyzed (Reaction 2) 0.11 ± 0.02 37.3 ± 3.3 acs.orgnih.gov
EG Catalyzed (3:1 excess) (Reaction 1) 6.3 ± 0.7 - acs.orgnih.gov

Pyrolytic Degradation

Catalytic Pyrolysis for Olefin and Terephthalic Acid Production

Catalytic pyrolysis is a thermochemical process that decomposes Poly(this compound) (PET) in the presence of a catalyst to produce valuable chemicals, including olefins and terephthalic acid (TPA). acs.orgmdpi.com This method offers a promising route for the chemical recycling of PET waste.

One study investigated the catalytic pyrolysis of PET in a hydrogen atmosphere using a molybdenum oxide-based catalyst. acs.org At a reaction temperature of 400°C, this process yielded 10.10 wt% olefins (ethylene and propylene) and 52.16 wt% aromatic products. acs.org The aromatic fraction contained approximately 70% TPA and 22.64% benzoic acid. acs.org The proposed mechanism involves the molybdenum oxide catalyst promoting the cleavage of the C–O bond in the PET side chain, forming TPA and a monovinyl terephthalate intermediate. acs.org The subsequent catalytic hydrogenation of the vinyl ester leads to the formation of olefins and the conversion of the ester group to a carboxyl group, further increasing the TPA yield. acs.org

Another approach involves steam-assisted catalytic pyrolysis. Using a Pt@Hzsm-5 catalyst, the optimal reaction temperature for TPA production was reduced to 400°C, achieving a calculated TPA yield of 98.23 wt% with a purity of 92.2%. mdpi.com The presence of steam helps to eliminate char formation. mdpi.com Zeolites, such as ZSM-5, are also effective catalysts in PET pyrolysis, often increasing the yield of gaseous products. mdpi.comgoogle.com The use of metal oxides like ZnO, MgO, TiO₂, and ZrO₂ has also been explored, with ZnO showing high selectivity for the decarboxylation of the primary pyrolysis products, benzoic acid and TPA, to produce benzene-rich aromatic hydrocarbons. acs.org

Table 4: Product Yields in Catalytic Pyrolysis of PET

Catalyst Temperature (°C) Atmosphere Olefin Yield (wt%) TPA Yield (wt%) Other Major Products Reference
Molybdenum Oxides 400 H₂ 10.10 ~36.5 (in aromatics) Benzoic Acid (22.64% in aromatics) acs.org
Pt@Hzsm-5 400 Steam - 98.23 (calculated) - mdpi.com

Thermal Dissociation Mechanisms to Carbon Nanostructures

The thermal degradation of poly(this compound) (PET) presents a viable route for the synthesis of valuable carbon nanomaterials, including carbon nanotubes (CNTs) and graphene. nih.govrsc.org This process, often referred to as pyrolysis, involves the thermal decomposition of the polymer in an oxygen-limited environment. tandfonline.com The primary mechanism involves the cleavage of the ester bonds within the PET structure at elevated temperatures, typically ranging from 410°C to 460°C. tandfonline.com This initial degradation leads to the formation of various smaller molecules, including terephthalic acid, benzoic acid, and other aromatic compounds. tandfonline.comjeeng.net

At temperatures exceeding 600°C, further decomposition of the initial products and the solid char residue occurs. tandfonline.com The reaction pathways can be influenced by the presence of catalysts. For instance, the decarbonylation of the ester group to release carbon monoxide is associated with the formation of cross-linked structures that lead to char, while decarboxylation, releasing carbon dioxide, is linked to the formation of aromatic compounds in the waxy residue. nih.gov

The synthesis of specific carbon nanostructures can be controlled by optimizing reaction parameters such as temperature, time, and the use of catalysts. nih.govtandfonline.com Catalytic pyrolysis, employing transition metals like iron and nickel, can facilitate the growth of carbon nanotubes and graphene from PET waste. rsc.orgwikipedia.org These catalysts can act as nucleation sites for the formation of these structured carbon materials. nih.gov For example, a two-stage process has been investigated where PET is first pyrolyzed to produce hydrocarbon gases, which are then decomposed over a catalyst to form multi-walled carbon nanotubes (MWCNTs). researchgate.nettandfonline.com However, the yield and quality of the resulting CNTs from PET have been reported to be lower compared to other plastic feedstocks like polypropylene (B1209903) and polyethylene (B3416737). researchgate.nettandfonline.com

Table 1: Parameters and Products of PET Thermal Dissociation

Process Temperature Catalyst/Additives Primary Products Reference
Pyrolysis 410-460 °C None Gas, condensables, char residue tandfonline.com
Pyrolysis >600 °C None Further decomposition of char tandfonline.com
Catalytic Pyrolysis 700 °C (cracking), 650 °C (decomposition) Ni-Mo/Al2O3 Multi-walled carbon nanotubes (MWCNTs) researchgate.nettandfonline.com
Catalytic Pyrolysis 800 °C Ferrocene Carbon nanostructure materials tandfonline.com
Catalytic Pyrolysis 350 °C (catalyst calcination) FeCl3, Al(NO3)3·9H2O, Citric acid Graphene rsc.org

Photodegradation Mechanisms

The degradation of poly(this compound) (PET) upon exposure to environmental conditions is primarily driven by photodegradation, a process initiated by ultraviolet (UV) radiation from sunlight. mdpi.com This is particularly true for plastics in marine environments where lower temperatures make thermal degradation less significant. acs.org The photodegradation of PET is a surface-level phenomenon, with the bulk of the material remaining largely unaffected for extended periods. core.ac.uk

Effects of Ultraviolet Radiation on Ester Linkages

Ultraviolet (UV) radiation, particularly in the UV-B wavelength range (280–315 nm), is highly effective at causing the degradation of PET. mdpi.comnih.gov The energy from UV photons is sufficient to break the chemical bonds within the polymer structure. researchgate.net The primary photochemical reaction involves the scission of the ester bonds in the PET backbone. mdpi.comnih.gov This cleavage of the ester linkage is a key step in the photodegradation process and can be monitored by observing changes in the infrared spectrum of the polymer, specifically the decrease in the peak corresponding to the carbonyl (C=O) stretch of the ester group. nih.govnih.gov

The photodegradation of PET is understood to proceed through Norrish type I and Norrish type II reactions. nih.govdnu.dp.ua

Norrish Type I: This reaction involves the formation of radicals through the cleavage of the ester bond. nih.gov

Norrish Type II: This is an intramolecular process that leads to the formation of a carboxylic acid and a vinyl group at the polymer chain ends. nih.gov

The chain scission resulting from these reactions leads to a reduction in the molecular weight of the polymer. researchgate.net UV radiation can also enhance the efficiency of PET glycolysis, a chemical recycling method, by activating the carbonyl group and promoting the breakdown of the polymer into its monomers. mdpi.com

Formation of Carboxylic Acid Derivatives and Other Byproducts

A significant consequence of PET photodegradation is the formation of new functional groups, particularly carboxylic acids. nih.govnih.gov The generation of carboxylic acid end-groups is a primary indicator of photodegradation and can be detected through spectroscopic methods. mdpi.comnih.gov The formation of these groups is a result of the chain scission reactions, particularly the Norrish type II pathway. core.ac.uk

Besides carboxylic acids, other byproducts are also formed during the photodegradation of PET. These include:

Carbon monoxide (CO) mdpi.com

Carbon dioxide (CO2) mdpi.com

Acetaldehyde mdpi.com

Aromatic acids mdpi.com

Vinyl esters mdpi.com

The formation of these byproducts contributes to changes in the physical and chemical properties of the plastic, such as discoloration (yellowing) and increased brittleness. researchgate.net

Influence of Environmental Factors on Photodegradation Kinetics

The rate and extent of PET photodegradation are significantly influenced by a combination of environmental factors. sustainability-directory.com These factors often have a synergistic effect, meaning their combined impact is greater than the sum of their individual effects. nih.gov

Temperature: Higher temperatures generally accelerate the rate of photodegradation. mdpi.comnist.gov Increased thermal energy enhances the mobility of polymer chains and the diffusion of oxygen, which can participate in secondary degradation reactions. mdpi.com Studies have shown that a 10°C increase in temperature can lead to a 20% to 30% increase in the degradation rate. nih.gov

Humidity: The presence of moisture is a critical factor in the degradation of PET. mdpi.comnih.gov Higher humidity levels accelerate photodegradation by promoting hydrolysis, the cleavage of ester bonds by water molecules. mdpi.com Saturated humidity conditions have been shown to lead to more significant ester bond cleavage and a higher rate of carboxylic acid formation compared to dry conditions. nih.govnih.gov

Other Factors: The presence of other substances in the environment, such as clay minerals, can also influence the photodegradation of PET. gdut.edu.cn For instance, kaolinite (B1170537) has been shown to promote the photodegradation of PET microplastics by facilitating the generation of hydroxyl radicals (•OH), which are highly reactive and contribute to the breakdown of the polymer. gdut.edu.cn

Table 2: Influence of Environmental Factors on PET Photodegradation

Factor Effect on Photodegradation Kinetics Observed Changes Reference
UV Radiation Initiates primary chain scission of ester bonds. Decreased molecular weight, formation of radicals. mdpi.comnih.gov
Temperature Accelerates degradation, especially above the glass transition temperature. Increased chain mobility, enhanced oxygen diffusion, faster initiation of degradation. mdpi.comnih.govnist.gov
Humidity Accelerates degradation through hydrolysis. Increased ester bond cleavage, higher formation of carboxylic acids. mdpi.comnih.govnih.gov
Oxygen Participates in photo-oxidation reactions. Formation of oxidized byproducts. mdpi.com
Clay Minerals (e.g., Kaolinite) Promotes photodegradation. Facilitates the generation of reactive oxygen species like •OH. gdut.edu.cn

Advanced Characterization Methodologies for Ethylene Terephthalate Based Materials

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the non-destructive analysis of PET. These techniques probe the vibrational modes of molecules, offering detailed information about chemical bonding and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Conformational Changes

FTIR spectroscopy is extensively utilized for the structural analysis of PET, identifying its characteristic functional groups and monitoring changes due to processing or degradation. The FTIR spectrum of PET is distinguished by several key absorption bands. The stretching vibration of the ester carbonyl group (C=O) is a prominent feature, typically appearing around 1713-1715 cm⁻¹. nist.govresearchgate.net The region between 2800 and 3100 cm⁻¹ corresponds to aromatic and aliphatic C-H stretching vibrations. researchgate.netresearchgate.net Other significant absorptions include the C-O stretching vibrations of the ester group, which are observed as a doublet near 1100 cm⁻¹ and a strong band around 1245 cm⁻¹. researchgate.netresearchgate.net The band at 1410 cm⁻¹, attributed to the in-plane aromatic ring deformation, is often used as a reference as it is relatively insensitive to conformational changes and orientation. nist.govresearchgate.net

Conformational changes in PET, particularly those related to crystallinity, can be effectively monitored using FTIR. The technique can distinguish between the trans and gauche conformers of the ethylene (B1197577) glycol unit. The evolution of the trans PET conformer is often used as an indicator of the material's crystallinity. researchgate.net Degradation of PET under various environmental conditions, such as UV radiation, can also be tracked. nist.gov The cleavage of the ester bond is indicated by a decrease in the intensity of the carbonyl peak at ~1713 cm⁻¹, while the formation of carboxylic acid end-groups as a degradation product can be identified by the appearance of a new peak around 1685 cm⁻¹. nist.govresearchgate.net

Characteristic FTIR Absorption Bands of Ethylene Terephthalate (B1205515)
Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching (end-groups/absorbed water) researchgate.net
3052Aromatic C-H stretching researchgate.net
2963, 2907Aliphatic C-H stretching researchgate.net
1713-1715Ester C=O stretching nist.govresearchgate.netresearchgate.net
1685Carboxylic acid C=O stretching (degradation product) nist.govresearchgate.net
1410Aromatic ring C-C stretching (reference band) nist.gov
1241-1245Ester O=C-O stretching researchgate.netresearchgate.net
1096-1100Ester C-O-C stretching researchgate.netresearchgate.net
723Aromatic C-H out-of-plane bending researchgate.net

Raman Spectroscopy for Microstructural Investigations

Raman spectroscopy is a complementary technique to FTIR that provides valuable information about the microstructure of PET, including crystallinity and molecular orientation. jku.at Because PET molecules contain a benzene (B151609) ring, they exhibit a strong Raman scattering intensity. spiedigitallibrary.org Key Raman peaks for PET appear in the range of 200-3250 cm⁻¹. spiedigitallibrary.org

This technique is particularly sensitive to the degree of crystallization and the orientation of polymer chains. jku.at For instance, specific Raman bands can be used to determine the degree of crystallization, and changes in the intensity of certain peaks with the polarization of the incident laser can be used to quantify the orientation of the polymer chains. jku.at Confocal Raman spectromicroscopy allows for the investigation of these properties at the individual fiber level, providing a detailed understanding of the relationship between processing parameters and the final microstructure. nih.gov Studies have shown that the intensity of Raman peaks can be influenced by treatments with substances like sodium hydroxide (B78521) or sulfuric acid, which can alter the surface morphology and chemical bonds of the PET fibers. spiedigitallibrary.orgresearchgate.netresearching.cn

Key Raman Peaks for Ethylene Terephthalate Analysis
Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
3077.9Benzene ring C-H stretching spiedigitallibrary.org
1717Carbonyl C=O stretching spiedigitallibrary.org
1608.3Benzene ring stretching spiedigitallibrary.org
1278.8C-O stretching spiedigitallibrary.org
1099C-C stretching spiedigitallibrary.org
859.3C-H bending spiedigitallibrary.org
628.5In-plane ring deformation spiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed chemical structure elucidation of PET and the analysis of its composition. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain a comprehensive understanding of the polymer's molecular architecture.

¹H NMR and ¹³C NMR for Chemical Structure Elucidation and Compositional Analysis

¹H NMR spectroscopy provides detailed information about the different proton environments in the PET molecule. In a typical ¹H NMR spectrum of PET, a singlet corresponding to the aromatic protons of the terephthalate unit appears around 8.1 ppm. researchgate.net The methylene (B1212753) protons of the ethylene glycol unit adjacent to the ester group are observed as a triplet at approximately 4.7 ppm. researchgate.net ¹H NMR is also a powerful tool for identifying and quantifying the degradation products of PET, such as terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET). nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the polymer. It can be used to identify the presence of diethylene glycol (DEG) units, a common comonomer in commercial PET, with characteristic peaks at approximately 64.3 and 69.3 ppm. researchgate.net Solid-state ¹³C NMR is particularly useful for studying the molecular orientation in differently processed PET yarns. acs.org By analyzing the chemical shifts, the different structural components and end-groups of PET can be identified. researchgate.net For instance, in glycol-modified PET (G-PET or PETG), where a portion of the ethylene glycol is replaced with cyclohexanedimethanol, NMR can be used to determine the ratio of the two glycols. jeol.com

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify the degradation products of PET. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) for complex mixture analysis. Pyrolysis-GC/MS is a common method for identifying PET, but it may provide limited structural information on modifications. chemrxiv.orgresearchgate.net

More advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass spectrometer, can identify differences in monomers, polymer end groups, and molecular weight distributions. jeol.com MALDI-MS imaging can even be used to visualize the spatial distribution of degradation on a PET surface. jeol.com Recent approaches have utilized mild chemical depolymerization followed by ultra-high-resolution mass spectrometry to identify a wide range of species, including dimers, oligomers, scission products, and additives with high accuracy. chemrxiv.orgresearchgate.net GC-MS is also instrumental in identifying by-products from the biodegradation of PET, such as diethyl phthalate (B1215562) and bis(2-ethylhexyl) phthalate. jchr.org The technique can also be used to detect and quantify key degradation monomers like ethylene glycol. ursinus.edu

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties and stability of PET. These methods measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mt.com

Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal transitions of PET, including its glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). mt.comresearchgate.net These properties are critical for optimizing processing conditions and are influenced by the material's thermal history and degree of crystallinity. mt.combohrium.com DSC can also be used to evaluate the oxidative stability of PET, often by measuring the Oxidation Induction Time (OIT) or Onset Oxidation Temperature (OOT). mt.comtainstruments.com The presence of certain catalysts or comonomers like diethylene glycol can affect the oxidative stability of PET. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on the thermal degradation behavior of PET. researchgate.net TGA can determine the temperatures at which degradation begins and the rate of mass loss, which is indicative of the material's thermal stability. researchgate.net

Typical Thermal Properties of this compound from Thermal Analysis
PropertyTypical Value/RangeTechniqueReference
Glass Transition Temperature (Tg)~75 °CDSC researchgate.net
Cold Crystallization Temperature (Tcc)~125 °CDSC researchgate.net
Melting Temperature (Tm)~250 °CDSC researchgate.net
Degradation Onset Temperature> 400 °C (in inert atmosphere)TGA researchgate.net

Differential Scanning Calorimetry (DSC) for Crystalline and Amorphous Phase Studies

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for investigating the crystalline and amorphous phases of this compound (PET). setaramsolutions.com By measuring the difference in heat flow between a PET sample and a reference as a function of temperature, DSC can identify key thermal transitions. textilefocus.com

A typical DSC thermogram for a semi-crystalline PET sample reveals several characteristic events upon heating. setaramsolutions.com The first is the glass transition (Tg), which marks the transition of the amorphous regions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netacs.org For PET, the Tg is typically observed in the range of 60 to 80°C. researchgate.net Following the glass transition, an exothermic peak known as the cold crystallization peak (Tcc) may appear, representing the crystallization of the amorphous phase as it gains mobility. setaramsolutions.comcambridge.org Finally, an endothermic peak corresponding to the melting of the crystalline phase (Tm) is observed at higher temperatures, generally between 255 and 265°C. scielo.br

The degree of crystallinity is a crucial parameter that significantly influences the mechanical and physical properties of PET. bartin.edu.tr DSC allows for the quantification of crystallinity by analyzing the enthalpies of cold crystallization (ΔHcc) and melting (ΔHm). The percent crystallinity (%Xc) can be calculated using the following equation:

%Xc = [(ΔHm - ΔHcc) / ΔH°m] x 100

where ΔH°m is the theoretical heat of fusion for 100% crystalline PET, which is approximately 140.1 J/g. setaramsolutions.com

The cooling rate from the melt profoundly impacts the resulting morphology of PET. Rapid cooling can quench the material into a predominantly amorphous state, while slower cooling allows for more significant crystallization. tainstruments.comnetzsch.com DSC can be used to study the effect of different cooling rates on the crystallization behavior. mt.com For instance, a PET sample that is cooled rapidly will exhibit a pronounced cold crystallization peak upon subsequent heating, whereas a slowly cooled sample may show a smaller or no cold crystallization peak as it has already achieved a higher degree of crystallinity during cooling. mt.com

Thermal Properties of this compound (PET) Determined by DSC

PropertyTypical Value/RangeDescription
Glass Transition Temperature (Tg)60 - 80 °C researchgate.netTemperature at which the amorphous regions transition from a glassy to a rubbery state.
Cold Crystallization Temperature (Tcc)~120 - 168 °C scielo.brtainstruments.comTemperature at which the amorphous phase crystallizes upon heating.
Melting Temperature (Tm)255 - 265 °C scielo.brTemperature at which the crystalline phase melts.
Heat of Fusion (100% Crystalline) (ΔH°m)140.1 J/g setaramsolutions.comTheoretical enthalpy change associated with the melting of a fully crystalline PET.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation kinetics of this compound. mdpi.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is crucial for understanding the material's behavior at elevated temperatures and for predicting its service lifetime. tainstruments.com

A typical TGA curve for PET shows a single-step degradation process occurring at temperatures generally between 650 K and 750 K. nih.gov The onset of weight loss indicates the temperature at which thermal degradation begins. The rate of weight loss, represented by the derivative thermogravimetric (DTG) curve, reveals the temperature of maximum decomposition.

The thermal stability of PET can be influenced by various factors, including the presence of additives and whether the material is virgin or recycled. Studies have shown that recycled PET can exhibit comparable thermal stability to virgin PET. tainstruments.com

TGA data can be used to determine the kinetic parameters of the degradation process, such as the activation energy (Ea) and the pre-exponential factor (A). nih.govuitm.edu.my Several model-free isoconversional methods, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods, are commonly employed to analyze TGA data obtained at multiple heating rates. nih.govnih.gov These methods allow for the calculation of the activation energy as a function of the extent of conversion, providing insights into the complexity of the degradation mechanism. nih.gov For the pyrolysis of PET, the activation energy has been reported to be in the range of 210 to 230 kJ/mol. tainstruments.comnih.gov

Kinetic Parameters for the Thermal Degradation of PET

Kinetic ModelActivation Energy (Ea) (kJ/mol)Heating Rate(s) (K/min)
Flynn-Wall-Ozawa (FWO)230.5 mdpi.comMultiple rates
Kissinger-Akahira-Sunose (KAS)230.7 mdpi.comMultiple rates
Friedman225.6 mdpi.comMultiple rates
Average from multiple models212 nih.gov2, 5, 10, 20

Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface and Nanofiber Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of this compound-based materials at the micro- and nanoscale. pressbooks.pub SEM operates by scanning a focused beam of electrons across the sample's surface, which generates various signals that are used to create an image. azooptics.com

In the study of PET, SEM is widely used to examine the surface features of films, fibers, and molded articles. dergipark.org.tr It can reveal details about surface roughness, the presence of defects, and the effects of processing or environmental exposure. researchgate.net For instance, SEM has been used to observe changes in the surface morphology of PET after biodegradation, showing increased roughness and the formation of pits. researchgate.net

SEM is particularly valuable for characterizing the morphology of PET nanofibers, which are often produced by electrospinning. researchgate.netresearchgate.net These images provide information on fiber diameter, uniformity, and orientation within the nanofiber mat. researchgate.netmdpi.com The three-dimensional porous structure of electrospun PET nanofibers can be clearly visualized, which is critical for applications such as filtration and tissue engineering. mdpi.com SEM has been used to show that the diameter of PET nanofibers can range from approximately 300 to 890 nm. mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Structural Changes in Nanoparticles

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of this compound. niscpr.res.in By directing a beam of X-rays at a PET sample and measuring the scattering pattern, XRD can distinguish between ordered crystalline regions and disordered amorphous regions. niscpr.res.in

The resulting XRD pattern, or diffractogram, of a semi-crystalline PET sample typically consists of sharp peaks superimposed on a broad halo. niscpr.res.in The sharp peaks correspond to the diffraction from the crystalline planes, while the broad halo arises from the amorphous content. niscpr.res.in The crystal structure of PET is triclinic, and a typical diffractogram shows prominent peaks at 2θ values of approximately 17.5°, 23.0°, and 25.6°, corresponding to the (010), (110), and (100) crystallographic planes, respectively. niscpr.res.inresearchgate.net

XRD is widely used to determine the degree of crystallinity in PET, which is a key parameter influencing its mechanical and thermal properties. amazonaws.com Various methods have been developed to calculate the percent crystallinity from the XRD data by separating the contributions of the crystalline and amorphous phases to the total scattered intensity. researchgate.net The degree of crystallinity in PET can vary significantly, from around 17% to 50%, depending on its thermal and processing history. niscpr.res.in

Furthermore, XRD is instrumental in studying structural changes in PET, such as those induced by stretching, annealing, or the incorporation of nanoparticles. bartin.edu.tr For example, wide-angle X-ray scattering (WAXS), a specific XRD technique, can be used to investigate the orientation of crystals in drawn PET films. bartin.edu.tr

Optical Anisotropy Characterization (Ellipsometry, Channeled Spectra Method)

The optical properties of this compound, particularly its optical anisotropy, can be characterized using techniques such as ellipsometry and the channeled spectra method. nih.govresearchgate.net These methods are especially useful for analyzing PET films, where processing conditions like stretching can induce molecular orientation, leading to anisotropic optical behavior. aip.org

Spectroscopic ellipsometry is a non-destructive technique that measures the change in polarization of light upon reflection from a sample surface. aip.org For biaxially stretched PET films, which can be approximated as uniaxial materials, ellipsometry can be used to determine the refractive indices parallel (n‖) and perpendicular (n⊥) to the stretching direction. aip.org This allows for the quantification of birefringence, which is the difference between these two refractive indices (Δn = n‖ - n⊥).

The channeled spectra method is another technique used to determine the linear birefringence and its dispersion over a range of wavelengths. nih.govresearchgate.net This method is particularly useful for characterizing the optical properties of PET films across the visible spectrum. nih.govresearchgate.net Studies have shown that for PET films, both the linear birefringence and its dispersion decrease with an increase in wavelength. nih.govresearchgate.net

Optical Properties of Biaxially Stretched PET Film

ParameterValueTechnique
Refractive Index (perpendicular to stretching) (n)1.680 aip.orgSpectroscopic Ellipsometry aip.org
Refractive Index (parallel to stretching) (n)1.730 aip.orgSpectroscopic Ellipsometry aip.org

Rheological Characterization

The rheological characterization of this compound is crucial for understanding its flow behavior in the molten state, which is essential for optimizing processing conditions such as extrusion and injection molding. researchgate.net Rheology is the study of the flow of matter, and for polymers like PET, it primarily involves measuring the viscosity and viscoelastic properties of the melt.

The melt viscosity of PET is highly dependent on its molecular weight. wkaiglobal.com A key parameter used to characterize the molecular weight of PET is its intrinsic viscosity (IV), which is measured in a dilute solution. wkaiglobal.comdynisco.com Longer polymer chains lead to more entanglements, resulting in a higher intrinsic viscosity and, consequently, a higher melt viscosity. wkaiglobal.com

Melt rheology is typically studied using rheometers, such as parallel plate or capillary rheometers. dynisco.com These instruments can measure the complex viscosity, storage modulus (G'), and loss modulus (G'') as a function of frequency or shear rate at a given temperature. Dynamic frequency sweep measurements are often performed to characterize the linear viscoelastic properties of PET in the melt state. researchgate.net For PET, these measurements are generally conducted in a temperature range of 260 to 300°C, as significant degradation can occur at higher temperatures. mdpi.com

The rheological properties of PET can be affected by factors such as moisture content and whether the material is virgin or recycled. azurr-tech.cz Moisture can act as a plasticizer, reducing the melt viscosity. dynisco.com Recycled PET often has a lower melt viscosity and strength compared to virgin PET due to degradation during its initial life cycle and reprocessing. Reactive extrusion with chain extenders can be employed to modify and improve the rheological properties of recycled PET by increasing its molecular weight and melt viscosity. researchgate.net

Torque Rheometry for Melt Flow Behavior and Incipient Degradation Rate

Torque rheometry is a valuable technique for characterizing the melt flow behavior and assessing the incipient degradation rate of this compound (PET). This method measures the torque required to rotate mixing blades at a constant speed within a heated chamber containing the polymer melt. The recorded torque is directly proportional to the viscosity of the material under the specific conditions of temperature and shear rate. researchgate.net By monitoring the torque as a function of time, temperature, and rotor speed, crucial insights into the processability and stability of PET can be obtained.

During processing in an internal laboratory mixer, the rheological characteristics of PET can be evaluated to determine key parameters. For instance, the temperature coefficient of viscosity (β) and the pseudoplasticity index (n) can be estimated. In one study, a "bottle grade" PET with an intrinsic viscosity of 0.85 ± 0.02 dL.g-1 was processed at three different temperatures (265, 280, and 295 °C) at a single rotor speed to determine the temperature coefficient of viscosity, which was found to be 0.053 °C-1. scielo.brscielo.br In a second set of experiments at a constant temperature and six different rotor speeds, the pseudoplasticity index was determined to be 0.78, indicating non-Newtonian, shear-thinning behavior. scielo.brscielo.br

Changes in torque during the final stages of processing can signify alterations in the molar mass of the polymer. A stable torque reading suggests a stable melt, whereas a continuous decrease in torque often points to chain scission and degradation. Conversely, an increase in torque can indicate an increase in molar mass, potentially due to chain extension or cross-linking reactions. nih.gov Generally, PET exhibits a slight degradation during processing, particularly at higher rotor speeds (above 90 rpm), which is attributed to increased mechanical shear and higher melt temperatures. scielo.br However, under certain conditions, such as processing at 60 rpm, an increase in molar mass has been observed. scielo.br

The following interactive table illustrates the relationship between rotor speed, melt temperature, and the resulting torque.

Rotor Speed (rpm)Melt Temperature (°C)Average Adjusted Torque (N.m)
3028218.5
6028524.0
9028928.0
12029331.0
15029833.5

This table is representative of the trends observed in torque rheometry of PET, where torque increases with rotor speed. The data is synthesized from graphical representations and descriptions in research literature. scielo.br

Viscosity and Shear-Thinning Behavior Analysis

The viscosity of molten this compound is a critical parameter that dictates its processing behavior and the quality of the final product. PET is a non-Newtonian fluid, specifically exhibiting shear-thinning behavior, where the viscosity decreases as the shear rate increases. thermofisher.comresearchgate.net This phenomenon is a result of the disentanglement of polymer chains when subjected to higher shear forces.

The melt viscosity of PET is highly dependent on both temperature and shear rate. At a given shear rate, the viscosity decreases as the temperature increases. thermofisher.com This is because the increased thermal energy enhances polymer chain mobility. Conversely, at a constant temperature, the viscosity decreases with an increasing shear rate, which is characteristic of pseudoplastic materials. The influence of temperature on viscosity is more pronounced at lower shear rates. As the shear rate increases, the effect of temperature fluctuations on viscosity becomes less significant. thermofisher.com

The molecular weight of the polymer also plays a crucial role in its viscosity. Higher molecular weight PET, characterized by a higher intrinsic viscosity, will exhibit a higher melt viscosity. Recycled PET often shows a lower viscosity compared to virgin PET, which can be attributed to a reduction in molecular weight due to degradation during its initial life cycle and reprocessing. Some recycled PET materials also exhibit more pronounced shear-thinning behavior, which may indicate a broader molecular weight distribution.

The viscous fluid activation energy for PET has been measured to be in the range of 42.97–79.22 kJ·mol−1. This value tends to increase with an increase in pressure and a decrease in the shear rate.

The following interactive data table presents the shear viscosity of a PET melt at various shear rates and temperatures.

Shear Rate (s⁻¹)Viscosity at 275°C (Pa·s)Viscosity at 285°C (Pa·s)Viscosity at 295°C (Pa·s)
101000900800
100400350300
1000150130110
10000504540

This table is compiled from graphical data presented in rheological studies of PET, illustrating the characteristic shear-thinning behavior and temperature dependence. thermofisher.com

Advanced Materials Engineering and Applications Involving Ethylene Terephthalate Units

Copolymerization and Blending Strategies

Copolymerization and blending are key strategies to modify the properties of poly(ethylene terephthalate) (PET) and create advanced materials with tailored characteristics. These approaches allow for the enhancement of thermal, mechanical, and barrier properties, opening up new applications for PET-based materials.

Synthesis of Block Copolyesters (e.g., Polyethylene (B3416737) Terephthalate-Polyethylene Naphthalate)

Block copolyesters, such as those combining polyethylene terephthalate (B1205515) (PET) and polyethylene naphthalate (PEN), are synthesized to leverage the distinct properties of each homopolymer. The synthesis often involves the chemical recycling of the parent polymers to create oligomers of a defined degree of polymerization. researchgate.net These oligomers then act as building blocks for the preparation of novel block copolyesters with specifically designed sequence compositions. researchgate.net

One approach involves the synthesis of ethylene (B1197577) terephthalate and ethylene naphthalate oligomers, which are then used to create PET-PEN block copolyesters. researchgate.net This method allows for the systematic variation of sequence lengths, which has been shown to have a linear dependence on the oligomer molecular weight and enables the regulation and control of the interfacial properties of the resulting copolyester. researchgate.net Such tailored block copolyesters have potential applications as polymeric modifying agents for stabilizing PET-PEN polymer blends. researchgate.net

The synthesis can be controlled to produce copolyesters with defined surface qualities by tailoring the segment composition. mdpi.com This level of control is crucial for applications where surface energy and interfacial properties are critical.

Preparation of Random Copolyesters (e.g., Poly(ethylene/trimthis compound))

Random copolyesters are synthesized by introducing a second glycol or dicarboxylic acid during the polymerization process, leading to a random distribution of the monomer units along the polymer chain. A notable example is poly(ethylene/trimthis compound) (P(ET/TT)), which is prepared from dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,3-propanediol (B51772) (PDO). tandfonline.comtandfonline.com

The synthesis is typically carried out via melt-polycondensation techniques, where varying amounts of the two glycols are used. tandfonline.comtandfonline.com An excess of glycol is used in the initial ester-exchange reaction, which is then removed during the subsequent polycondensation to form a high molecular weight polymer. tandfonline.com The composition of the resulting copolyester can be determined by techniques such as proton NMR spectroscopy. tandfonline.comtandfonline.com

The introduction of trimthis compound (TT) units into the PET backbone affects the material's thermal properties. As the content of the TT unit increases, the melting point (Tm) and glass transition temperature (Tg) of the P(ET/TT) copolyester decrease. koreascience.kr This modification also influences the material's dyeability, allowing for dyeing at lower temperatures compared to homo-PET. koreascience.kr

Table 1: Thermal Properties of Poly(ethylene/trimthis compound) Copolyesters with Varying Compositions

Mole % EG in FeedMole % PrG in FeedMole % EG in CopolymerMole % PrG in CopolymerMelting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
10001000240260
802079.520.5210240
604059.840.2190230
406040.159.9-220
208020.379.7180210
01000100200200

Data sourced from Ponnusamy, E., and T. Balakrishnan. "Preparation and Characterization of Poly(ethylene/trimthis compound) Copolyesters." Journal of Macromolecular Science: Part A - Chemistry, vol. 22, no. 3, 1985, pp. 373-381. tandfonline.com

Interchain Exchange Reactions and Their Kinetic Modeling

When polyesters like PET are melt-blended with other polyesters, interchain exchange reactions, also known as transesterification, occur at high temperatures. kpi.ua These reactions lead to the exchange of monomer units between the polymer chains, resulting in the formation of random or blocky copolymers. mdpi.comnih.gov The most studied system for these reactions is the PET/PEN blend. mdpi.com

Transesterification reactions, which include alcoholysis, acidolysis, and ester exchange, can alter the molecular weight distribution and average the monomer composition of the blended polyesters. mdpi.com The kinetics of these reactions are crucial as they determine the final structure and properties of the material. kpi.ua For high molecular weight polyesters, transesterification is the dominant reaction process due to the low concentration of end-groups. kpi.ua

Kinetic models have been developed to describe the change in concentrations of the constituent units during transesterification. mdpi.comnih.gov These models often treat the reaction as a reversible second-order process. researchgate.net The rate of transesterification is significantly influenced by factors such as temperature, blending time, and the presence of catalysts. researchgate.net For instance, the activation energy for the transesterification rate constant in PET/PEN blends has been calculated to be 140 kJ/mol. researchgate.net

A kinetic model has been proposed that describes the changes in the concentrations of bound and terminal units of ethylene glycol from PET and the glycol from another polyester (B1180765), as well as the free glycol molecules. mdpi.comnih.gov This model has shown good agreement with experimental data for PET/PEN blends and other polyester systems. mdpi.comnih.gov

Compatibilization Techniques in Poly(this compound) Blends

Blending PET with other polymers, such as polyolefins like high-density polyethylene (HDPE) and polypropylene (B1209903) (PP), is a cost-effective way to create materials with a desirable balance of properties. However, these polymers are generally immiscible, leading to poor interfacial adhesion and inferior mechanical properties in the resulting blend. Compatibilization techniques are therefore employed to improve the interaction and adhesion between the different polymer phases. nsf.govmdpi.com

Reactive compatibilization is a highly effective method that involves the addition of a functionalized polymer that can react with one or both of the blend components at the interface during melt processing. nsf.govmdpi.com This in-situ formation of a graft or block copolymer at the interface reduces the interfacial tension, leading to a finer and more stable morphology of the dispersed phase. nsf.gov

Commonly used reactive compatibilizers for PET blends include polyolefins functionalized with maleic anhydride (B1165640) (MA) or glycidyl (B131873) methacrylate (B99206) (GMA). scirp.org For example, ethylene-glycidyl methacrylate copolymers (E-GMA) have been shown to be effective in compatibilizing recycled HDPE/rPET blends, leading to significant improvements in tensile and flexural properties. scirp.org The epoxy groups of E-GMA can react with the carboxyl or hydroxyl end-groups of PET, forming a graft copolymer that enhances interfacial adhesion. researchgate.net

Another approach involves the use of amino-telechelic polyethylene (ATPE) to reactively compatibilize PET/HDPE blends through ester aminolysis of PET. nsf.govacs.org Low loadings of ATPE have been found to significantly reduce the particle size of the dispersed HDPE phase and dramatically increase the elongation at break of the blend. nsf.govacs.org

Table 2: Effect of E-GMA Compatibilizer on Mechanical Properties of rHDPE/rPET (75/25 wt/wt) Blends

PropertyUncompatibilized BlendBlend with 5 php E-GMA% Improvement
Tensile Strength (MPa)20.526.228%
Tensile Modulus (GPa)0.891.0012%
Strain at Break (%)15.428.585%
Flexural Strength (MPa)28.136.229%
Flexural Modulus (GPa)1.051.149%

Data sourced from Mohamad, N., et al. "Influence of Blend Composition and Compatibilizer on Mechanical and Morphological Properties of Recycled HDPE/PET Blends." Open Journal of Polymer Chemistry, vol. 4, 2014, pp. 69-79. scirp.org

Novel Material Synthesis from Recycled Poly(this compound) Waste

The growing volume of post-consumer PET waste presents a significant environmental challenge, but also an opportunity for upcycling into high-value materials. Chemical recycling methods can depolymerize PET into its constituent monomers or other valuable chemical precursors, which can then be used to synthesize novel materials. techscience.com

Synthesis of Carbon-Based Nanomaterials (e.g., Fullerenes, Carbon Nanotubes)

A promising route for upcycling PET waste is its conversion into carbon-based nanomaterials such as fullerenes and carbon nanotubes (CNTs). nih.govresearchgate.net These materials possess exceptional properties and have a wide range of potential applications in electronics, energy storage, and composites.

One method involves the thermal dissociation of PET waste in a closed system under autogenic pressure. nih.govresearchgate.net This solvent-free process can be performed with the addition of catalysts, which act as cluster nuclei for the formation of carbon nanostructures. nih.govresearchgate.net By optimizing preparation parameters such as time, additives, and the amount of catalyst, it is possible to control the microstructure of the resulting carbon nanoparticles. nih.govresearchgate.net

For example, the pyrolysis and subsequent activation of PET from waste bottles at high temperatures (e.g., 925°C) in a carbon dioxide atmosphere can produce carbon materials with a large surface area, making them suitable for use as electrode materials in supercapacitors. tandfonline.com Research has demonstrated the successful synthesis of various forms of carbon nanoparticles from PET waste, highlighting a pathway to transform a low-value waste stream into a high-value product. nih.govresearchgate.net This approach not only addresses the issue of plastic pollution but also offers an economical and eco-friendly route to advanced materials. nih.gov

Table 3: Experimental Conditions for Synthesis of Carbon Nanomaterials from PET Waste

Experiment No.PET Waste (g)CatalystCatalyst Amount (g)Reaction Time (hr)Resulting Carbon Nanomaterial
15None02Amorphous Carbon
25Ferrocene0.52Carbon Nanotubes
35Nickelocene0.52Carbon Nanospheres
45Ferrocene1.04Multi-walled Carbon Nanotubes

This table is a representative example based on findings that different catalysts and conditions yield various carbon nanostructures. Specific quantitative data would be highly dependent on the exact experimental setup. nih.govresearchgate.net

Production and Characterization of Poly(this compound) Nanoparticles

The synthesis of poly(this compound) (PET) nanoparticles is a critical area of research, driven by the need to understand the environmental fate and potential biological interactions of nanoplastics. Several methods have been developed for their production, each with distinct advantages and limitations.

One common approach is nanoprecipitation , a bottom-up method. This involves dissolving bulk PET material, often from sources like water bottles, in a suitable solvent such as trifluoroacetic acid (TFA) or hexafluoroisopropanol. bu.edumdpi.comrsc.org The dissolved polymer solution is then introduced into a non-solvent, typically an aqueous solution, often with the aid of a surfactant like polyvinyl alcohol (PVA) and sonication to stabilize the newly formed nanoparticles. bu.edu This technique allows for the production of a significant quantity of PET nanoparticles without altering their chemical structure. mdpi.com By adjusting parameters such as the concentration of the PET solution and the surfactant, nanoparticles ranging in size from 150 nm to 500 nm can be generated. bu.edu A variation of this method involves the polycondensation of terephthaloyl chloride and [¹⁴C]-ethylene glycol followed by nanoprecipitation to produce radiolabeled PET nanoparticles for fate and disposition studies. magritek.com

Another established method is mechanical milling . This top-down approach uses processes like ultra-centrifugal milling or ball milling to reduce the size of PET pellets into micro and nanoparticles. mdpi.comdntb.gov.uanih.gov This method is advantageous due to its low cost, scalability, and the absence of toxic solvents. dntb.gov.uanih.gov The process can be optimized by controlling the number of milling cycles and can be performed at ambient temperature without the need for liquid nitrogen. mdpi.comdntb.gov.ua The structural changes in the semi-crystalline polymer during milling are a key focus of this method's development. mdpi.comnih.gov

Laser ablation of PET films in water has also been reported for producing nanoparticles with a controlled size distribution. However, this method is often limited by its high cost and low yield. mdpi.comnih.gov

Characterization of the produced PET nanoparticles is crucial to understand their physical and chemical properties. A suite of analytical techniques is employed for this purpose.

Characterization Technique Information Obtained References
Dynamic Light Scattering (DLS) Measures the size distribution and stability of nanoparticles in suspension. bu.edumagritek.comresearchgate.netmdpi.com
Scanning Electron Microscopy (SEM) Provides information on the morphology, shape (e.g., spherical), and size of the nanoparticles. nih.govmdpi.com nih.govresearchgate.netmdpi.com
Transmission Electron Microscopy (TEM) Offers high-resolution imaging of nanoparticle morphology and size. researchgate.netrsc.org
Atomic Force Microscopy (AFM) Characterizes the surface topography of the nanoparticles. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) Verifies the chemical identity and functional groups of the PET nanoparticles. magritek.com magritek.comresearchgate.net
X-ray Diffraction (XRD) Analyzes the crystalline structure of the nanoparticles. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) Investigates the thermal properties, such as glass transition and melting temperatures, and the degree of crystallinity. mdpi.comnih.gov mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to confirm the chemical structure of the synthesized PET. magritek.com magritek.comresearchgate.net
Aerosol Mass Spectrometry (AMS) Can be used to determine the monomeric composition of airborne PET nanoparticles. tandfonline.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Identifies the monomeric composition of the nanoparticles. tandfonline.com

Surface Modification and Functionalization of Poly(this compound) Materials

Due to its inherent chemical inertness and hydrophobic nature, the surface of poly(this compound) (PET) often requires modification to enhance its properties for specific advanced applications. nih.govresearchgate.net These modifications aim to introduce new functional groups without altering the bulk properties of the material. nih.gov

Graft Polymerization Techniques for Surface Property Modulation

Graft polymerization is a highly effective method for modifying the surface of PET. rsc.org This technique involves the covalent bonding of monomer chains onto the polymer backbone, introducing new surface properties. nih.govd-nb.info The process can be initiated through various methods, including chemical initiators, plasma treatment, radiation, and photo-initiation. nih.govnih.govnih.govscispace.comacs.org

Two primary approaches are used in graft polymerization:

"Grafting from" : In this method, the polymerization is initiated from active sites created on the PET surface, and the polymer chains grow directly from the substrate. d-nb.info For example, PET films can be pre-treated with polyethylenimine (PEI) and an initiator, followed by the growth of glycopolymer brushes on the surface. d-nb.info Another example involves activating PET film surfaces with ozone to generate peroxide species, which then initiate the polymerization of monomers like sodium salt of styrene (B11656) sulfonate (NaSS). acs.org

"Grafting to" : This approach involves attaching pre-synthesized polymer chains with reactive end groups onto the PET surface. d-nb.info

Several factors influence the outcome of graft polymerization, including monomer concentration, initiator concentration, temperature, and reaction time. nih.govscispace.com For instance, in the graft copolymerization of acrylic acid onto PET fabrics using benzoyl peroxide as an initiator, the grafting percentage was found to increase with the initiator concentration up to a certain point. nih.gov Similarly, plasma-induced graft polymerization of acrylic acid on PET is significantly affected by monomer concentration and plasma exposure time. scispace.com

The choice of monomer allows for the tailoring of surface properties. For example, grafting with acrylic acid introduces carboxylic acid groups, which can significantly decrease the water contact angle and improve hydrophilicity. nih.govscispace.com

Grafting Technique Monomer/Polymer Initiation Method Effect on PET Surface References
Graft CopolymerizationAcrylic AcidBenzoyl Peroxide (Chemical Initiator)Increased hydrophilicity, introduction of carboxylic acid groups. nih.gov
Graft PolymerizationAcrylic AcidPlasma TreatmentDecreased contact angle, increased surface roughness. nih.gov
Radical Graft PolymerizationSodium Salt of Styrene Sulfonate (NaSS)Ozonation and Thermal DecompositionAttachment of poly(NaSS) chains. acs.org
Photoinitiated Graft Polymerization2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate (B77674) (DFHA)UV lightIncreased hydrophobicity (water contact angle increased from 51° to 97°). mdpi.com
Gamma-Ray Induced Graft Copolymerizationn-butyl acrylate and styreneGamma-raysNot specified nih.gov
Atom Transfer Radical Polymerization (ATRP)2-lactobionamidoethyl methacrylate (LAMA)Surface Initiator (bromoisobutyryl bromide)Decreased water contact angle to 11°. d-nb.info

Incorporation of Specific Functional Groups for Enhanced Performance

The introduction of specific functional groups onto the PET surface is crucial for tailoring its performance for various applications. Techniques such as hydrolysis, aminolysis, and carboxylation are employed to create reactive sites on the otherwise inert polymer. nih.govacs.orgnih.gov

Hydrolysis of PET using a sodium hydroxide (B78521) solution can generate a mixture of hydroxyl (–OH) and carboxyl (–COOH) groups on the surface, increasing its hydrophilicity. nih.govacs.org The extent of hydrolysis can be controlled by the reaction time. nih.gov

Aminolysis , using agents like alkylamines, introduces primary or secondary amino groups (–NH₂) onto the PET surface. nih.gov

Carboxylation is another technique used to introduce carboxylic acid groups. acs.orgnih.gov One method involves a two-step process where a –CH₂OH group is first bonded to the aromatic ring in the presence of formaldehyde (B43269) and acetic acid. This is followed by a reaction with sodium hydroxide and bromoacetic acid to convert the hydroxyl group into a carboxylic acid group. nih.gov These carboxyl groups can then serve as anchor points for further functionalization, such as the immobilization of nanoparticles like silver chloride (AgCl) to impart antibacterial properties. acs.orgnih.gov

Plasma treatment is also a versatile method for introducing functional groups. Oxygen plasma, for instance, can incorporate oxygen-containing functionalities like hydroxyl groups, which increases the surface energy of the PET. nih.govd-nb.info The duration of the plasma treatment is a critical parameter, as excessive treatment can lead to surface etching. d-nb.info Ion implantation has also been shown to generate carboxylic acid groups on the PET surface, which can be used for the covalent immobilization of biomolecules. researchgate.net

The incorporation of these functional groups can dramatically alter the surface properties of PET, as demonstrated by changes in wettability. For example, plasma treatment of PET films can decrease the contact angle from 72.9° to between 26° and 33°, indicating a significant increase in hydrophilicity. nih.gov

Functionalization Method Reagents/Process Functional Group Introduced Effect on Performance References
HydrolysisSodium Hydroxide (NaOH)Carboxyl (–COOH) and Hydroxyl (–OH)Increased hydrophilicity. nih.gov
AminolysisAlkylamines (e.g., triethylenetetramine)Amino (–NH₂)Creates new binding sites. nih.gov
CarboxylationFormaldehyde, Acetic Acid, NaOH, Bromoacetic AcidCarboxylic Acid (–COOH)Allows for immobilization of nanoparticles. acs.orgnih.gov
Plasma TreatmentOxygen PlasmaOxygen-containing groups (e.g., –OH)Increased surface energy and hydrophilicity. nih.govd-nb.info
Ion ImplantationProton beamsCarboxylic Acid (–COOH)Enables covalent immobilization of biomolecules. researchgate.net
Pad-Dry-Cure MethodMetal Oxide Nanoparticles in a hydrophilic resinHydroxyl (–OH)Enhanced hydroxyl group concentration on the surface. researchgate.net

Membrane Technology Derived from Poly(this compound)

Poly(this compound) is a key material in the development of advanced membrane technologies, owing to its excellent mechanical and thermal properties. mdpi.com Two prominent fabrication techniques for creating PET-based membranes are electrospinning and ion track technology. nih.gov

Electrospinning for Nanofiber Membrane Fabrication

Electrospinning is a versatile and widely used technique for producing nanofiber membranes from polymer solutions or melts. nih.govresearchgate.net The process involves applying a high voltage to a polymer solution, causing a jet of the solution to be drawn towards a collector. As the solvent evaporates, a non-woven mat of nanofibers is formed. scholarena.combiomedres.us

For PET, which is insoluble in many common solvents, specific solvent systems are required. A mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) is commonly used to dissolve PET for electrospinning. researchgate.netscholarena.commdpi.com The properties of the resulting nanofiber membrane, such as fiber diameter, porosity, and mechanical strength, are influenced by various electrospinning parameters.

Key parameters affecting the electrospinning of PET include:

Polymer concentration: Higher concentrations generally lead to increased solution viscosity and larger fiber diameters. scholarena.com

Solvent ratio: The ratio of TFA to DCM can affect the formation of beads and the uniformity of the fibers. scholarena.com

Applied voltage: The applied voltage influences the electric field strength and can affect fiber diameter. biomedres.us

Electrospun PET nanofiber membranes exhibit a high surface-area-to-volume ratio and high porosity. biomedres.us These properties make them highly effective for applications such as air filtration. researchgate.netmdpi.com For example, a PET nanofiber membrane with an average fiber diameter of 163 nm has shown high efficiencies for removing submicron (97.42%) and micron (99.85%) particles from the air. researchgate.net Furthermore, electrospun membranes from recycled PET bottles have demonstrated high collection efficiency (around 100%) for aerosol nanoparticles with a low-pressure drop. mdpi.com

Electrospinning Parameter Effect on Nanofiber Membrane References
PET Concentration (12 wt% vs. 20 wt%)Reduced average fiber diameter by 60% (from 3.25 µm to 1.27 µm) as concentration decreased. mdpi.com
Solvent Ratio (TFA:DCM)Affects fiber uniformity and bead formation. scholarena.com
Graphene Oxide (GO) Loading (0-8 wt%)Affects fiber surface smoothness and thermal properties. Tc increased from 184 °C (neat rPET) to 200 °C (2 wt % GO). acs.org
Applied VoltageStatistically significant effect on the resulting fiber diameter. biomedres.us

Ion Track Technology for Tunable Pore Structures

Ion track technology is a method used to create well-defined, tunable pore structures in polymer films, including PET. nih.gov The process involves two main steps:

Irradiation: The PET film is bombarded with heavy ions (e.g., krypton, argon, xenon) from a particle accelerator like a cyclotron. nih.govresearchgate.net These ions create latent tracks of damaged material as they pass through the film. mdpi.com

Chemical Etching: The irradiated film is then treated with a chemical etchant, typically a sodium hydroxide (NaOH) solution. mdpi.comresearchgate.net The etchant selectively removes the damaged material along the ion tracks, resulting in the formation of pores. mdpi.com

The size and shape of the pores can be precisely controlled by adjusting several parameters:

Ion Fluence: The number of ions per unit area determines the pore density. researchgate.net

Etching Conditions: The concentration of the etchant, temperature, and etching time determine the final pore diameter. researchgate.net

UV Pre-treatment: Irradiating the film with UV light before etching can influence the shape of the pores (e.g., cylindrical, conical). nih.gov

This technology allows for the fabrication of PET membranes with highly uniform and parallel pores of a specific size. For instance, PET films irradiated with Kr ions and etched in NaOH can produce pores with diameters around 2 µm. researchgate.net Ion lithography, a more advanced version of this technique, uses focused ion beams to create pores in regular, pre-defined patterns, which is beneficial for applications like microfluidics. nih.gov

These track-etched membranes can be further modified to alter their surface properties. For example, photoinitiated graft polymerization of fluorinated monomers can be used to make the hydrophilic PET membrane surface hydrophobic, increasing the water contact angle significantly. mdpi.comresearchgate.net This is particularly useful for applications like membrane distillation for water desalination. mdpi.commdpi.com

Technology Parameter Description Effect on Membrane Structure References
Irradiation Bombardment of PET film with heavy ions (e.g., Kr, O⁵⁺).Creates latent damage tracks in the polymer. nih.govresearchgate.netnih.gov
Chemical Etching Treatment with NaOH solution.Selectively removes damaged material to form pores. mdpi.comresearchgate.net
Ion Fluence Number of ions per unit area (e.g., 10⁷ cm⁻²).Determines the density of pores. researchgate.net
Etching Time/Temperature Duration and temperature of the etching process.Controls the final pore diameter. researchgate.net
Ion Lithography Use of focused, low-energy ion beams.Creates ordered arrays of pores with controlled locations. nih.gov

Advanced Applications in Separation Science and Filtration

This compound, more commonly known as polythis compound (PET), has emerged as a significant polymer in the field of separation science due to its excellent mechanical, thermal, and chemical stability. mdpi.commdpi.com Its inherent properties make it a suitable material for fabricating robust filtration membranes. mdpi.comwalshmedicalmedia.com Advanced applications leverage these characteristics, employing PET in sophisticated filtration and separation technologies, often through innovative structural designs like nanofiber mats and precisely engineered track-etched membranes. mdpi.comcytivalifesciences.com The versatility of PET also allows for its use in recycled form, presenting a value-added application for plastic waste in creating high-performance separation media. osti.govkaust.edu.saacs.org

The primary methods for producing PET-based membranes include electrospinning, ion track technology, and phase inversion. mdpi.com Electrospinning is widely used to create nanofiber membranes with high porosity, large surface-area-to-volume ratios, and interconnected pore structures, which are advantageous for filtration. mdpi.comwalshmedicalmedia.comresearchgate.net Track-etching technology involves bombarding a PET film with heavy ions, followed by chemical etching, to create membranes with uniform, cylindrical pores of a precise diameter. cytivalifesciences.com This process allows for exceptional control over pore size and density, making these membranes ideal for applications requiring precise particle separation. cytivalifesciences.comsterlitech.com

Membranes for Liquid Filtration

In liquid filtration, particularly for water treatment, PET-based membranes have demonstrated significant efficacy. walshmedicalmedia.com Membranes fabricated from recycled PET bottles via electrospinning can produce nanofibers with diameters as low as 100 nanometers. osti.govnih.gov These nanofiber mats are effective in microfiltration applications, capable of removing over 99% of particles as small as 500 nm through gravity filtration alone. osti.govnih.govresearchgate.net Such membranes can serve as effective pre-filters in comprehensive wastewater treatment systems. nih.gov

To address challenges like biofouling, PET membranes can be functionalized. For instance, surface modification with biocidal materials such as quaternary ammonium (B1175870) and biguanide (B1667054) has been shown to achieve a 6-log reduction in both gram-negative and gram-positive bacteria, significantly enhancing the membrane's lifespan and performance in water purification contexts. osti.govnih.gov

Another critical application is the separation of oil-water emulsions, a frequent challenge in industrial wastewater management. researchgate.netbuketov.edu.kz Hydrophobic PET membranes are essential for this purpose. mdpi.com By modifying PET track-etched membranes (TeMs) with hydrophobic compounds like trichloro(octyl)silane, their water contact angle can be significantly increased, making them effective for separating oil from water. mdpi.com Similarly, electrospun membranes from recycled PET, when functionalized with polydimethylsiloxane (B3030410) (PDMS), become superoleophilic and exhibit excellent anti-water-fouling properties. researchgate.net These functionalized membranes can achieve high separation efficiencies (>98%) for various oil-water mixtures, driven solely by gravity. researchgate.net

The table below summarizes research findings on the performance of various PET-based membranes in liquid separation applications.

Membrane Type Application Key Performance Metrics Reference
Recycled PET (rPET) NanofibersMicrofiltration (Latex Bead Removal)Fiber Diameter: ~100-500 nm; >99% removal of 500 nm beads osti.govnih.gov
Biocidal Functionalized rPET NanofibersAntimicrobial Water Filtration6-log reduction for E. coli and S. aureus osti.govnih.gov
PDMS-Functionalized rPET Fibrous MembraneOil-Water SeparationSeparation Efficiency: >98%; Flux: ~20,000 L m⁻² h⁻¹ researchgate.net
Superhydrophobic PET@ZnO Nanofibrous MembraneWater-in-Oil Emulsion SeparationSeparation Efficiency: >99.6%; Flux: >992 L m⁻² h⁻¹ after 10 cycles acs.org
Trichloro(octyl)silane Modified PET TeMsChloroform-Water SeparationPore Diameter: ~1.1 µm; Contact Angle: 125° mdpi.com
Poly(allylamine) Modified PET TeMsHexadecane/Water SeparationFlux: 267 mL/m²·s at 700 mbar vacuum buketov.edu.kz
Recycled PET Ultrafiltration MembraneMicroalgal Wastewater TreatmentPure Water Flux: 156.5 L/m²h; Rejection Rate: up to 99% nih.gov

Membranes for Gas and Air Filtration

The high porosity and small fiber diameter of electrospun PET membranes also make them highly suitable for air filtration. mdpi.combohrium.com These membranes can effectively capture particulate matter, including airborne microorganisms like bacteria and viruses, with high collection efficiency and a low-pressure drop. mdpi.combohrium.com Research on electrospun membranes made from PET bottle waste has shown their capability to achieve nearly 100% collection efficiency for aerosol nanoparticles, including those in the size range of the SARS-CoV-2 virus (~100 nm). bohrium.com This makes them applicable for use in environments requiring extremely clean air, such as hospitals and clean rooms. bohrium.com

Furthermore, PET membranes can be incorporated into more complex separation systems. For instance, a PET-supported membrane functionalized with a poly(ionic liquid) (PIL) and UiO-66-NH2 (a type of metal-organic framework) has been engineered for CO2/N2 separation. rsc.org This composite membrane combines the size-exclusion effect of the nanocages with the CO2-philic sites of the PIL, achieving high CO2 permeance and selectivity. rsc.org

The table below presents research findings on the performance of PET-based membranes in air and gas separation.

Membrane Type Application Key Performance Metrics Reference
Recycled PET Electrospun MicrofiberAir Nanofiltration (Aerosol Nanoparticles)Collection Efficiency: ~100%; Pressure Drop: 212 Pa at 4.8 cm/s bohrium.com
r-PET/Silk Fibroin CompositeAir Filtration (Aerosol Particles)Target Particle Size: 120 nm to 2.46 µm mdpi.com
PET/UiO-66-NH2@PILCO2/N2 SeparationCO2 Permeance: 162 GPU; CO2/N2 Selectivity: up to 68.3 rsc.org

Q & A

Q. What experimental methods are recommended for studying the solubility of disodium terephthalate in aqueous-ethylene glycol systems?

Gravimetry, titration, and temperature-controlled phase equilibrium analysis are standard methods. Solid-Liquid Equilibrium (SLE) phase diagrams (ranging from -25°C to 70°C) can reveal solubility trends, while sodium chloride and ethylene glycol concentrations are critical variables to control. Experimental data should be validated against existing literature to identify inconsistencies .

Q. How can researchers assess the safety risks of PET degradation byproducts in laboratory settings?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify cyclic trimers like ethylene terephthalate cyclic trimer (ECT). Migration studies under simulated food-contact conditions (e.g., elevated temperatures) are essential for evaluating leaching risks. Safety protocols must include personal protective equipment (PPE) such as NIOSH-approved eye protection and chemical-resistant gloves .

Q. What are the standard protocols for synthesizing PET copolymers with modified mechanical properties?

Incorporate comonomers like 1,2-butanediol or isophthalic acid during melt-phase polymerization. Characterize crystallinity and thermal behavior using differential scanning calorimetry (DSC) and tensile testing. For hydrolytic stability, accelerated aging experiments in acidic/basic media are recommended .

Advanced Research Questions

Q. How can thermodynamic modeling resolve contradictions in PET chemical recycling data?

Develop quaternary solution models (e.g., ethylene glycol-water-disodium terephthalate-sodium hydroxide systems) to predict boiling points and phase behavior. Validate models against experimental vapor-liquid equilibrium data, particularly for systems with impurities like sodium chloride, which reduces disodium terephthalate solubility .

Q. What experimental design strategies optimize enzymatic PET degradation efficiency?

Use Ideonella sakaiensis-derived enzymes (PETase and MHETase) under mesophilic conditions (30–40°C). Monitor terephthalic acid release via UV-spectroscopy or HPLC. Optimize substrate pretreatment (e.g., amorphous PET films vs. crystalline fibers) and assess enzyme stability via circular dichroism .

Q. How do conflicting reports on PET crystallinity during hydrolysis impact material lifecycle assessments?

Conduct time-resolved X-ray diffraction (XRD) to track morphological changes during hydrolysis. Compare etching rates in semi-crystalline vs. amorphous regions. Statistical analysis of degradation kinetics (e.g., Avrami models) can reconcile discrepancies in literature .

Q. What methodologies address challenges in scaling PET biodegradation from lab to pilot studies?

Implement fed-batch bioreactors with controlled pH and nutrient supply to maintain microbial consortia. Use fluorescence-activated cell sorting (FACS) to isolate high-efficiency PET-degrading strains. Monitor carbon mass balance to quantify mineralization rates .

Methodological Guidance

Q. How should researchers design phase equilibrium studies for PET recycling solvents?

  • Variables : Temperature (-25°C to 70°C), solvent composition (ethylene glycol/water ratios), and impurity levels (e.g., sodium hydroxide).
  • Tools : SLE diagrams, boiling point elevation measurements, and viscosity-density correlations.
  • Validation : Compare results with UNIFAC or NRTL thermodynamic models .

Q. What statistical approaches are suitable for analyzing PET mechanical property datasets?

Apply ANOVA to compare copolymer formulations, and use Weibull distributions for fracture toughness data. Principal component analysis (PCA) can identify dominant factors (e.g., comonomer content vs. crystallinity) .

Q. How can researchers mitigate biases in PET migration studies?

  • Sampling : Use triplicate samples and randomized temperature/pH conditions.
  • Controls : Include inert substrates (e.g., glass) to distinguish PET-specific leaching.
  • Data Reporting : Adhere to PRISMA guidelines for systematic evidence synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.